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  • Product: N-Methyl-4-sulfanylbenzamide
  • CAS: 187160-34-5

Core Science & Biosynthesis

Foundational

Solubility Profiling and Solvent Optimization for N-Methyl-4-sulfanylbenzamide (NMSB) in Advanced Nanomaterial Functionalization

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary As a Senior Application Scientist, I approach the solubility pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the solubility profiling of N-Methyl-4-sulfanylbenzamide (NMSB) not merely as a thermodynamic parameter, but as a critical lever for controlling interfacial chemistry. NMSB (Molecular Formula: C₈H₉NOS) is a bifunctional organometallic ligand characterized by a secondary amide and a highly reactive thiol group [1]. Its unique structure makes it an indispensable molecule in the functionalization of semiconductor quantum dots (QDs) and in plasmon-driven heterogeneous catalysis [2, 3].

However, unlocking the full potential of NMSB requires a rigorous understanding of its solvation dynamics. This whitepaper synthesizes theoretical solubility principles with empirical solvent selection strategies, providing researchers with a self-validating framework to optimize NMSB solubility for targeted downstream applications.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of NMSB, we must dissect its molecular architecture (SMILES: CNC(=O)C1=CC=C(C=C1)S). The molecule presents a fascinating dichotomy of polar and non-polar domains:

  • Hydrogen Bonding Network: The secondary amide (-CONH-) acts as both a strong hydrogen bond donor and acceptor. The thiol (-SH) group acts as a weak donor but a strong nucleophile. In the solid state, these groups form robust intermolecular hydrogen bonds, creating a stable crystalline lattice that a solvent must overcome.

  • Hydrophobic Core: The central phenyl ring and the N-terminal methyl group impart significant lipophilicity to the molecule.

Because of this structural duality, NMSB strictly adheres to the "like dissolves like" principle, requiring solvents with specific dielectric constants and hydrogen-bonding capacities to achieve optimal dissolution.

Table 1: Quantitative & Qualitative Solubility Data across Solvent Classes
Solvent CategorySpecific SolventRelative SolubilitySolvation Causality & Application Context
Polar Protic MethanolHigh (>10 mg/mL)Methanol's high dielectric constant and hydrogen-bonding capability effectively solvate the polar amide group while overcoming van der Waals attractions. Primary use: QD ligand exchange.
Polar Aprotic DMSO / DMFVery High (>50 mg/mL)Excellent solvation of both the hydrophobic aromatic ring and the polar domains without proton donation. Primary use: High-concentration stock solutions.
Aqueous WaterLow (<1 mg/mL)The hydrophobic phenyl ring restricts aqueous solvation. However, low solubility is sufficient for monolayer adsorption. Primary use: SERS and plasmonic catalysis.
Non-Polar Toluene / HexaneVery Low (Insoluble)Lacks the polarity to disrupt the strong intermolecular hydrogen bonds between NMSB molecules. Primary use: Anti-solvent for precipitation/purification.

Application-Driven Solvent Selection

Selecting a solvent for NMSB is rarely about maximizing concentration; it is about optimizing the molecule's reactivity for a specific interface.

Quantum Dot (QD) Passivation (The Methanol Advantage)

In the synthesis of core/shell nanoparticles (e.g., CdSe QDs), labile capping agents like tri-n-octylphosphine oxide (TOPO) must be replaced to impart new functionalities. Methanol is the solvent of choice for NMSB in this context [2].

  • The Causality: Methanol readily dissolves NMSB, keeping the thiol group accessible. When TOPO-capped QDs are introduced, the thiol group of NMSB exhibits a higher thermodynamic binding affinity for the chalcogenide/metal surface than the dative bond of TOPO. Methanol supports this exchange while preventing the agglomeration of the newly functionalized, polar QDs.

Plasmon-Driven Catalysis (The Aqueous/Protic Balance)

Recent advancements leverage NMSB at the nanocavities of gold and silver nanoparticle aggregates under plasmonic excitation [3]. Here, NMSB undergoes a hot-electron-mediated conversion to p-mercaptobenzamide (MBAm) and p-mercaptobenzonitrile (MBN).

  • The Causality: These reactions are typically monitored via Surface-Enhanced Raman Scattering (SERS) in aqueous or highly dilute aqueous-methanol mixtures. Water is deliberately chosen despite NMSB's low solubility because it mimics physiological conditions and prevents the bulk dissolution of the plasmonic aggregates, ensuring the reaction remains strictly heterogeneous at the metal-liquid interface.

Visualizing the Workflows

To bridge theory and practice, the following diagrams map the logical progression of NMSB in its two primary applications.

G A TOPO-Capped QDs (Hydrophobic) C Ligand Exchange Reaction (Thiol displaces TOPO) A->C B NMSB in Methanol (Polar Protic Solvent) B->C D Anti-Solvent Addition (e.g., Toluene/Hexane) C->D Precipitation E Purified NMSB-QDs (Methanol Soluble) D->E Centrifugation

Figure 1: Solvent-driven ligand exchange workflow for NMSB functionalization on Quantum Dots.

G2 N1 NMSB (Aqueous/Methanol) Adsorbed on Ag/Au NPs N2 Plasmonic Excitation (Laser Irradiation) N1->N2 N3 Hot-Electron Transfer (Dissociative Electron) N2->N3 N4 p-Mercaptobenzamide (MBAm) N3->N4 Pathway A N5 p-Mercaptobenzonitrile (MBN) N3->N5 Pathway B

Figure 2: Plasmon-driven hot-electron mediated transformation of NMSB at nanocavities.

Experimental Protocol: Self-Validating Solubility Determination

To establish precise solubility parameters for NMSB in novel solvent mixtures, researchers must employ a rigorous, self-validating methodology. The following protocol utilizes the Isothermal Shake-Flask Method coupled with HPLC-UV , ensuring that thermodynamic equilibrium is reached and verifiable.

Phase 1: Saturation & Equilibration
  • Preparation: Add an excess amount of crystalline NMSB (e.g., 50 mg) to a sealed 5 mL amber glass vial containing 2 mL of the target solvent (e.g., Methanol). Causality: Excess solid guarantees that the solvent reaches its maximum thermodynamic carrying capacity (saturation).

  • Thermal Control: Submerge the vial in a thermostatic water bath set precisely to 25.0 ± 0.1 °C.

  • Agitation: Agitate at 150 RPM for 48 hours. Causality: Extended agitation overcomes the activation energy required to break the solid-state hydrogen bonds, ensuring true equilibrium rather than a kinetic plateau.

Phase 2: Phase Separation
  • Sedimentation: Cease agitation and allow the vial to stand undisturbed in the water bath for 4 hours.

  • Filtration: Carefully extract 1 mL of the supernatant using a pre-warmed syringe. Pass the liquid through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents undissolved micro-particulates from artificially inflating the downstream concentration readings.

Phase 3: Quantification (HPLC-UV)
  • Dilution: Immediately dilute the filtered aliquot in the mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the detector.

  • Analysis: Inject the sample into an HPLC equipped with a C18 reverse-phase column and a UV detector set to the optimal absorption wavelength for the benzamide chromophore (typically ~254 nm).

  • Validation: Quantify the peak area against a pre-established multi-point calibration curve generated from NMSB standards dissolved in DMSO.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12131901, N-methyl-4-sulfanylbenzamide." PubChem, 2025. URL:[Link]

  • Royal Society of Chemistry. "Ligand Chemistry." Semiconductor Quantum Dots, RSC Books. URL:[Link]

  • Dutta, A., et al. "Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering." Communications Chemistry, vol. 7, 2024. URL:[Link]

Exploratory

An In-depth Technical Guide to the Molecular Structure of N-Methyl-4-sulfanylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-4-sulfanylbenzamide is a small molecule of significant interest within the fields of medicinal chemistry and materials science. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-sulfanylbenzamide is a small molecule of significant interest within the fields of medicinal chemistry and materials science. Its structure, featuring a benzamide core functionalized with both a secondary amide and a thiol group, presents a unique combination of chemical properties that make it a valuable building block for the synthesis of more complex molecules and a subject of study in its own right. The presence of the thiol group, in particular, opens avenues for its application in areas such as surface chemistry and the development of targeted therapeutics.

Molecular Identity

N-Methyl-4-sulfanylbenzamide is systematically identified by the following key parameters:

IdentifierValueSource
IUPAC Name N-methyl-4-sulfanylbenzamidePubChem[1]
CAS Number 187160-34-5PubChem[1]
Molecular Formula C₈H₉NOSPubChem[1]
Molecular Weight 167.23 g/mol PubChem[1]
Canonical SMILES CNC(=O)C1=CC=C(C=C1)SPubChem[1]
InChI Key KTZGYZKFDFVATO-UHFFFAOYSA-NPubChem[1]

Below is a two-dimensional representation of the molecular structure of N-Methyl-4-sulfanylbenzamide.

Caption: 2D structure of N-Methyl-4-sulfanylbenzamide.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis would likely proceed via a two-step, one-pot procedure involving the activation of the carboxylic acid of 4-mercaptobenzoic acid, followed by nucleophilic acyl substitution by methylamine.

Synthesis_of_N-Methyl-4-sulfanylbenzamide reactant1 4-Mercaptobenzoic Acid intermediate Activated Ester Intermediate reactant1->intermediate Activation reactant2 Methylamine product N-Methyl-4-sulfanylbenzamide reactant2->product coupling_reagent Coupling Reagent (e.g., HATU, HBTU) coupling_reagent->intermediate base Base (e.g., DIPEA) base->product intermediate->product Nucleophilic Attack

Caption: Proposed synthetic workflow for N-Methyl-4-sulfanylbenzamide.

Experimental Protocol (Hypothetical)

This protocol is based on standard peptide coupling procedures and would require optimization for this specific transformation.

Materials:

  • 4-Mercaptobenzoic acid

  • Methylamine (as a solution in THF or as a hydrochloride salt)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-mercaptobenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Add methylamine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Methyl-4-sulfanylbenzamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The thiol group in 4-mercaptobenzoic acid is susceptible to oxidation, which can lead to the formation of disulfide byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes this side reaction.

  • Coupling Reagent: Reagents like HATU are highly efficient for amide bond formation as they activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Base: A non-nucleophilic base like DIPEA is crucial to neutralize the acid formed during the reaction without competing with the methylamine as a nucleophile.

  • Aprotic Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction without participating in it.

Structural Elucidation: A Predictive Spectroscopic Analysis

In the absence of experimental spectra for N-Methyl-4-sulfanylbenzamide, we can predict the key spectroscopic features based on the analysis of its functional groups and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.7Doublet2HAr-H (ortho to C=O)Protons ortho to the electron-withdrawing amide group will be deshielded and appear downfield.
~ 7.3Doublet2HAr-H (ortho to -SH)Protons ortho to the electron-donating thiol group will be more shielded relative to those ortho to the amide.
~ 6.0 - 7.0Broad Singlet1HN-HThe amide proton is exchangeable and often appears as a broad signal. Its chemical shift can be solvent-dependent.
~ 3.4Singlet1HS-HThe thiol proton signal is typically a singlet and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
~ 2.9Doublet or Singlet3HN-CH₃The methyl protons will be a doublet if coupled to the N-H proton, or a singlet if there is no coupling or rapid exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168C=O (Amide)The carbonyl carbon of the amide will be significantly downfield due to the electronegativity of the oxygen atom.
~ 138Ar-C (ipso to -SH)The carbon attached to the sulfur will be influenced by the thiol group.
~ 135Ar-C (ipso to C=O)The carbon attached to the carbonyl group.
~ 129Ar-CH (ortho to C=O)Aromatic CH carbons.
~ 127Ar-CH (ortho to -SH)Aromatic CH carbons.
~ 27N-CH₃The methyl carbon attached to the nitrogen will appear in the aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in N-Methyl-4-sulfanylbenzamide.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch (amide)
~ 2550WeakS-H stretch (thiol)
~ 1640StrongC=O stretch (amide I band)
~ 1540MediumN-H bend (amide II band)
~ 1600, 1480Medium-WeakC=C stretch (aromatic)
Mass Spectrometry (MS)

In mass spectrometry, N-Methyl-4-sulfanylbenzamide is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
167[M]⁺ (Molecular Ion)
134[M - SH]⁺
110[M - CONHCH₃]⁺
57[CONHCH₃]⁺

Conclusion

N-Methyl-4-sulfanylbenzamide possesses a molecular architecture that is both simple and versatile, making it a compound of interest for further chemical exploration. This guide has provided a comprehensive, albeit predictive, overview of its molecular structure, a plausible and detailed synthetic strategy, and an in-depth analysis of its expected spectroscopic characteristics. The provided information serves as a foundational resource for researchers and scientists, enabling them to approach the synthesis and characterization of N-Methyl-4-sulfanylbenzamide with a strong theoretical understanding. Future experimental work is necessary to validate these predictions and fully unlock the potential of this intriguing molecule.

References

  • PubChem. N-methyl-4-sulfanylbenzamide. National Center for Biotechnology Information. [Link][1]

Sources

Foundational

Decoding the Biological and Plasmonic Activity of N-Methyl-4-sulfanylbenzamide: A Technical Guide for Theranostic Applications

Executive Summary N-Methyl-4-sulfanylbenzamide (NMSB) has emerged as a critical bifunctional molecule at the intersection of oncology, physical chemistry, and nanotechnology. Characterized by a secondary amide group and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-4-sulfanylbenzamide (NMSB) has emerged as a critical bifunctional molecule at the intersection of oncology, physical chemistry, and nanotechnology. Characterized by a secondary amide group and a terminal thiol moiety, NMSB acts as both a potent biological inhibitor and an advanced diagnostic probe. This whitepaper provides an in-depth mechanistic analysis of NMSB, detailing its biological activity against oncoproteins, its role as a peptide-bond surrogate in plasmon-driven chemical transformations, and the self-validating experimental workflows required to harness its Surface-Enhanced Raman Scattering (SERS) capabilities for cancer theranostics.

Molecular Profiling & Rationale

As a Senior Application Scientist, selecting the right molecular probe dictates the success of a theranostic assay. NMSB (Chemical Formula: C8H9NOS; MW: 167.23 g/mol ) is uniquely suited for surface-enhanced cellular applications due to its distinct structural domains:

  • The Thiol Anchor (-SH): Provides a high-affinity binding site for noble metal surfaces (Au/Ag), enabling the formation of dense, thermodynamically stable Self-Assembled Monolayers (SAMs).

  • The Secondary Amide (-CONH-): Mimics the peptide bonds ubiquitous in biological systems, making NMSB a perfect surrogate to study how proteins behave at metal-organic interfaces.

  • The Benzamide Core: Confers specific biological activity, allowing the molecule to interact with and inhibit target oncoproteins [1].

Mechanistic Pathway: Plasmon-Driven Chemical Transformation

To utilize NMSB in cellular devices, one must understand its behavior under plasmonic excitation. When NMSB is anchored to gold or silver nanoparticle aggregates, it does not merely amplify Raman signals; it undergoes a highly specific, hot-electron-mediated chemical transformation [2].

Upon irradiation with visible or near-infrared (NIR) light, the localized surface plasmon resonance (LSPR) of the nanoparticles decays non-radiatively, generating energetic "hot electrons." These electrons transfer into the lowest unoccupied molecular orbital (LUMO) of the adsorbed NMSB molecule. This triggers Dissociative Electron Attachment (DEA) , leading to the selective cleavage of the N-C bond and the conversion of NMSB into p-mercaptobenzamide and p-mercaptobenzonitrile [2].

Crucially, this reaction is driven by electron transfer, not photothermal heating, allowing for precise control over the molecule without denaturing surrounding biological tissues[2].

G Light Light Excitation (Visible/NIR) Plasmon LSPR Excitation (Au/Ag Nanoparticles) Light->Plasmon Photon absorption HotElectrons Hot Electron Generation Plasmon->HotElectrons Non-radiative decay NMSB N-Methyl-4-sulfanylbenzamide (Adsorbed via Thiol) HotElectrons->NMSB Electron transfer DEA Dissociative Electron Attachment (DEA) NMSB->DEA Bond cleavage (N-C) Products Products: p-mercaptobenzamide & p-mercaptobenzonitrile DEA->Products Transformation

Fig 1: Plasmon-driven hot-electron mediated transformation of NMSB via DEA.

Biological Activity: Oncoprotein Inhibition and SERS Diagnostics

NMSB is a biologically active peptidic molecule that binds to specific oncoproteins, effectively inhibiting their function [1]. What sets NMSB apart from traditional small-molecule inhibitors is its extreme sensitivity to electron transfer.

When NMSB binds to an oncoprotein, the local dielectric environment shifts. Because NMSB is highly Surface-Enhanced Raman (SE-Raman) active, these binding events and subsequent conformational dynamics can be monitored in real-time at the single-molecule level [3]. This dual functionality—acting as both the therapeutic inhibitor and the diagnostic reporter—makes NMSB an invaluable asset in fabricating advanced devices for cellular applications and cancer diagnosis [1].

Quantitative Data Summary
ParameterSpecification / DataMechanistic Significance
Molecular Weight 167.23 g/mol Small molecule profile ensures optimal cellular membrane penetration.
Chemical Formula C8H9NOSContains a secondary amide (peptide mimic) and thiol (metal anchor).
Primary Biological Target OncoproteinsBinds and inhibits function; foundational for cancer therapy strategies[1].
Optical Property SE-Raman ActiveHighly sensitive to electron transfer; enables dynamic single-molecule tracking[1].
Transformation Pathway Hot-Electron DEAConverts to p-mercaptobenzamide at plasmonic interfaces[2].
Key SERS Biomarkers 1320 cm⁻¹, 1189 cm⁻¹Tracks amide bond integrity and molecular conformation in real-time[2].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their assays.

Protocol 1: Fabrication of NMSB-Functionalized SERS Substrates
  • Step 1: Substrate Preparation. Synthesize or acquire citrate-capped Au/Ag nanoparticles and deposit them onto a clean silicon wafer.

    • Causality: Citrate acts as a weak capping agent. It is easily displaced by the strong affinity of the thiol group in NMSB, ensuring dense monolayer formation without steric hindrance.

  • Step 2: NMSB Incubation. Submerge the substrate in a 2.5 mM ethanolic solution of NMSB for 12 hours.

    • Causality: Ethanol is selected over aqueous buffers because NMSB's hydrophobic benzamide ring has limited water solubility. A 12-hour incubation allows for thermodynamically stable SAM formation.

  • Validation Checkpoint: Perform a baseline Raman scan. The disappearance of the S-H stretching vibration (~2550 cm⁻¹) confirms successful chemisorption and the formation of robust metal-thiolate bonds.

Protocol 2: Dynamic SERS Monitoring of Plasmon-Driven Transformation
  • Step 1: Laser Excitation Setup. Irradiate the functionalized substrate using 633 nm or 785 nm continuous-wave (CW) lasers at controlled power densities (e.g., 2.7 to 39 mW).

    • Causality: These specific wavelengths fall within the biological optical window and perfectly overlap with the LSPR of aggregated Au/Ag nanoparticles. This maximizes hot-electron generation while minimizing background autofluorescence and thermal tissue damage[2].

  • Step 2: Real-Time SERS Monitoring. Continuously acquire SERS spectra (0.5 s acquisition time), tracking the 1320 cm⁻¹ and 1189 cm⁻¹ peaks.

    • Causality: The 1320 cm⁻¹ peak corresponds to the amide III vibration. Its decay, coupled with the emergence of new peaks at 315 cm⁻¹ and 345 cm⁻¹ (NH2 rocking and C-S-Ag bending), provides real-time kinetic data of the DEA process and oncoprotein interaction [2].

  • Validation Checkpoint: Plot the reaction rate constant against laser power. A linear relationship validates that the transformation is driven by hot electrons. A superlinear relationship would indicate unwanted photothermal heating, requiring a reduction in laser power [2].

Workflow Prep Substrate Prep Au/Ag Nanoparticles Incubation Functionalization NMSB Incubation Prep->Incubation SERS SERS Analysis Laser (633/785 nm) Incubation->SERS Data Data Acquisition Real-time Spectra SERS->Data

Fig 2: Self-validating experimental workflow for NMSB functionalization and SERS analysis.

Summary & Future Perspectives

N-Methyl-4-sulfanylbenzamide represents a paradigm shift in how we approach theranostic drug design. By bridging the gap between biological inhibition (targeting oncoproteins) and physical chemistry (plasmon-driven hot-electron dynamics), NMSB allows researchers to simultaneously treat and diagnose at the nanoscale. Future applications will likely see NMSB integrated into complex microfluidic devices and in vivo SERS probes, providing unprecedented, real-time insights into tumor microenvironments and the efficacy of organometallic cancer therapies.

References

  • Dutta, A., Ončák, M., Izadi, F., et al. "Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering." Communications Chemistry, 7, 96 (2024). URL:[Link]

  • "Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS) for single molecule studies." Nanoscale, RSC Publishing (2024). URL:[Link]

Sources

Exploratory

preliminary in-vitro studies of N-Methyl-4-sulfanylbenzamide

An in-depth technical analysis of N-Methyl-4-sulfanylbenzamide (NMSB) requires bridging the gap between molecular-level physical chemistry and macroscopic biological applications. As a Senior Application Scientist, I hav...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-Methyl-4-sulfanylbenzamide (NMSB) requires bridging the gap between molecular-level physical chemistry and macroscopic biological applications. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, causality-driven guide to utilizing NMSB in advanced in-vitro studies, specifically focusing on its role in plasmon-driven catalysis and Surface-Enhanced Raman Scattering (SERS) diagnostics.

Executive Overview: The Dual Utility of NMSB

N-Methyl-4-sulfanylbenzamide (CAS 187160-34-5) is a highly versatile organosulfur compound characterized by a terminal thiol group and a secondary amide motif[1],[2]. In nanomedicine and molecular diagnostics, NMSB serves two critical functions:

  • Robust Nanoparticle Ligand: The thiol group facilitates the formation of highly stable self-assembled monolayers (SAMs) on plasmonic nanoparticles (AuNPs, AgNPs) and semiconductor quantum dots (e.g., TOPO-capped CdSe particles)[3].

  • Peptidic Mimic for Oncoprotein Targeting: The secondary amide bond is a frequent binding motif found in peptides. This allows NMSB to act as a peptidic probe capable of binding to oncoproteins, altering its optical properties via electron transfer, which can be leveraged for the SE-Raman active diagnosis of cancer[1],[4].

Mechanistic Causality: Plasmon-Driven Transformations

To effectively utilize NMSB in dynamic SERS studies, one must understand the causality behind its spectral behavior under laser excitation. When NMSB is confined within the nanocavities of gold or silver nanoparticle aggregates, it undergoes a[4].

Upon excitation with a continuous-wave laser (e.g., 633 nm), the localized surface plasmon resonance (LSPR) of the nanoparticles decays non-radiatively, generating highly energetic "hot electrons." These hot electrons are transferred to the lowest unoccupied molecular orbital (LUMO) of the NMSB molecule. This initiates a Dissociative Electron Attachment (DEA) pathway, leading to the non-thermal cleavage of the secondary amide bond[4],[5].

Crucially, the reaction rate exhibits negligible dependence on external temperature, ruling out photothermal heating and confirming that the transformation is strictly governed by the probability of hot-electron transfer[4],[6]. The molecule cleaves into two distinct products: p-mercaptobenzamide (MBAm) and p-mercaptobenzonitrile (MBN), which exhibit unique SERS signatures (e.g., the emergence of a 315 cm⁻¹ peak for the NH₂ rocking vibration of MBAm and a 345 cm⁻¹ peak for MBN)[6].

PlasmonPathway Laser Laser Excitation (633 nm) AuNP Au/Ag Nanocavity (LSPR) Laser->AuNP Photon Absorption HotE Hot Electrons AuNP->HotE Plasmon Decay NMSB NMSB Molecule (Amide Bond) HotE->NMSB Electron Transfer DEA DEA Process NMSB->DEA Transient Anion Products MBAm & MBN Products DEA->Products Bond Cleavage

Plasmon-driven hot-electron transfer and dissociative electron attachment (DEA) of NMSB.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in your in-vitro assays, every protocol must include built-in validation checkpoints. Below are the standard operating procedures for utilizing NMSB in dynamic SERS and oncoprotein targeting.

Protocol A: Synthesis and Validation of NMSB-AuNP SERS Substrates

Causality: AuNPs provide the electromagnetic enhancement necessary for SERS. NMSB must be conjugated via strong Au-S dative bonds to ensure the molecule sits precisely within the plasmonic "hotspot."

  • Nanoparticle Synthesis: Synthesize 50 nm AuNPs via standard citrate reduction of HAuCl₄.

    • Validation Checkpoint: Measure UV-Vis absorbance; the LSPR peak must be sharply centered at ~520 nm.

  • Ligand Exchange: Introduce 2.5 mM NMSB (ethanolic solution) to the aqueous AuNP suspension under continuous stirring for 12 hours[6]. The terminal thiol displaces the citrate capping agent.

  • Purification: Centrifuge at 8,000 RPM for 15 minutes to remove unbound NMSB. Resuspend the pellet in ultra-pure water.

    • Validation Checkpoint: Re-measure UV-Vis. A slight red-shift to ~525-530 nm and a minor broadening of the peak confirms successful SAM formation without irreversible aggregation.

Protocol B: In-Vitro Dynamic SERS Monitoring of Amide Cleavage

Causality: By monitoring the spectral fluctuations of NMSB in real-time, researchers can map localized hot-electron activity and protein conformational changes at the single-molecule level[7],[8].

  • Substrate Preparation: Drop-cast the NMSB-AuNP conjugates onto a clean Si-substrate or incubate with the target in-vitro cell line for 4 hours.

  • Baseline Acquisition: Using a Raman spectrometer equipped with a 633 nm laser (power density ~2.7 mW), acquire an initial spectrum (0.5 s acquisition time)[6].

    • Validation Checkpoint: Confirm the presence of intact NMSB marker bands at 1320 cm⁻¹ and 1189 cm⁻¹[6].

  • Time-Lapse Trajectory: Continuously irradiate the sample to induce plasmonic cleavage. Record spectra every 0.5 seconds for 100 seconds.

  • Data Analysis: Track the kinetic decay of the 1320 cm⁻¹ peak and the simultaneous growth of the 315 cm⁻¹ (MBAm) and 345 cm⁻¹ (MBN) peaks to calculate the reaction rate constant[6].

Workflow Prep 1. AuNP Synthesis & NMSB Functionalization Incubate 2. In-Vitro Incubation with Target Cells Prep->Incubate NMSB-AuNP Probes SERS 3. Dynamic SERS Spectroscopy Incubate->SERS Laser Excitation Analysis 4. Spectral Analysis (Peak Shifts) SERS->Analysis Raman Scattering

Step-by-step workflow for in-vitro NMSB functionalization and dynamic SERS monitoring.

Quantitative Data Summaries

The following tables consolidate the critical physicochemical and kinetic parameters required for experimental design.

Table 1: Physicochemical Properties of NMSB

ParameterValue / DescriptionSignificance
Molecular Weight 167.23 g/mol [1]Small molecule size allows high-density packing on AuNPs.
Chemical Formula C₈H₉NOS[1]Contains essential S (binding) and N-C=O (peptidic) atoms.
Purity Requirement Min. 95%[1]Prevents competitive binding from synthesis impurities.
Primary Target Motif Secondary Amide[4]Mimics peptide bonds for oncoprotein binding assays.

Table 2: Kinetic Parameters of Plasmon-Driven NMSB Cleavage

Experimental VariableObservationMechanistic Implication
Laser Excitation (633 nm) High cleavage rate[6]Optimal resonance overlap with AuNP LSPR for hot-electron generation.
Laser Excitation (785 nm) Lower cleavage rate[6]Reduced transfer probability of hot electrons to the NMSB molecule.
Temperature Variation Negligible effect on rate[4]Proves the reaction is driven by non-thermal Dissociative Electron Attachment (DEA).
SERS Product Peaks 315 cm⁻¹ & 345 cm⁻¹[6]Confirms the specific formation of MBAm and MBN, respectively.

References

  • Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering. Nature Communications (2024).[Link]

  • Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS) for single molecule studies. Nanoscale, Royal Society of Chemistry (2024).[Link]

  • Ligand Chemistry | Semiconductor Quantum Dots. RSC Books, Royal Society of Chemistry.[Link]

Sources

Foundational

Spectroscopic Analysis of N-Methyl-4-sulfanylbenzamide: A Technical Guide to NMR, IR, and Mass Spectrometry

Executive Summary N-Methyl-4-sulfanylbenzamide (also known as 4-mercapto-N-methylbenzamide) is a bifunctional aromatic compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol [1]. Featuring bot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-4-sulfanylbenzamide (also known as 4-mercapto-N-methylbenzamide) is a bifunctional aromatic compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol [1]. Featuring both a secondary amide and a free sulfanyl (thiol) group on a benzene scaffold, it presents unique analytical behaviors. Spectroscopic analysis is a powerful quantitative tool for characterizing such thiol-bearing molecules[2]. However, the inherent reactivity of the thiol moiety—specifically its propensity for oxidative dimerization—demands rigorous, causality-driven experimental design.

This whitepaper provides an authoritative, step-by-step guide to the orthogonal spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of N-Methyl-4-sulfanylbenzamide, ensuring that researchers can generate self-validating, artifact-free analytical data.

Experimental Workflow & Analytical Strategy

To prevent misinterpretation of data caused by sample degradation, the analytical workflow must be tailored to the specific vulnerabilities of the functional groups. The free thiol (-SH) is highly susceptible to autoxidation into a disulfide bond during sample manipulation[3]. Therefore, the core philosophy of this workflow is state-preservation —using degassed environments for NMR, solid-state techniques for IR, and chemical trapping for Mass Spectrometry.

Workflow A N-Methyl-4-sulfanylbenzamide (Analyte) B NMR Prep (Degassed Solvents) A->B Inert Gas C IR Prep (ATR Crystal) A->C Solid State D MS Prep (NEM Derivatization) A->D Alkylation E 1H & 13C NMR B->E F FT-IR Spectroscopy C->F G LC-ESI-MS/MS D->G H Orthogonal Data Integration E->H F->H G->H

Comprehensive Spectroscopic Workflow for N-Methyl-4-sulfanylbenzamide Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's atomic connectivity. The para-substitution of the benzene ring yields a classic AA'BB' spin system, while the N-methylamide group exhibits distinct splitting due to nitrogen-proton coupling[4].

Causality in Protocol Design

Dissolved oxygen in standard NMR solvents rapidly oxidizes thiols to disulfides. If this occurs, the symmetry of the molecule shifts, causing the ortho-aromatic protons to drift downfield and the diagnostic S-H singlet to vanish. Therefore, freeze-pump-thaw degassing of the solvent is mandatory.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10-15 mg of high-purity N-Methyl-4-sulfanylbenzamide.

  • Solvent Degassing: Subject 0.6 mL of CDCl₃ or DMSO-d₆ to three cycles of freeze-pump-thaw degassing to remove dissolved O₂.

  • Dissolution & Transfer: Dissolve the analyte in the degassed solvent under a dry nitrogen atmosphere and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H NMR at 400–600 MHz (16–32 scans, relaxation delay D1 = 2s) and ¹³C NMR at 100–150 MHz (1024 scans).

  • Validation (Optional): Add a drop of D₂O and shake. The N-H and S-H signals will disappear due to rapid deuterium exchange, confirming their assignments.

Expected NMR Spectral Data

Table 1: ¹H and ¹³C NMR Assignments (Simulated in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H 7.65Doublet (J ~ 8.2 Hz)2HAromatic protons ortho to the electron-withdrawing C=O group.
¹H 7.28Doublet (J ~ 8.2 Hz)2HAromatic protons ortho to the electron-donating -SH group.
¹H 6.20Broad Singlet1HAmide N-H. Broadened by ¹⁴N quadrupolar relaxation.
¹H 3.45Singlet1HThiol S-H. Disappears upon D₂O shake.
¹H 2.99Doublet (J ~ 4.8 Hz)3HN-methyl protons. Split by the adjacent N-H proton[4].
¹³C 167.3Singlet1CAmide Carbonyl (C=O)[4].
¹³C 134.5Singlet1CAromatic C (ipso to C=O).
¹³C 132.1Singlet1CAromatic C (ipso to -SH).
¹³C 128.5, 127.8Singlet4CAromatic C-H carbons.
¹³C 26.9Singlet1CN-methyl carbon[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is utilized to confirm the presence of the key functional groups: the amide and the thiol. The S-H stretching vibration is highly diagnostic, albeit weak, and can be verified via H/D isotopic exchange if necessary[5].

Causality in Protocol Design

Traditional KBr pellet preparation is contraindicated. KBr is highly hygroscopic, and the resulting broad O-H stretch from absorbed water (~3300 cm⁻¹) will completely mask the critical N-H stretch of the amide. Attenuated Total Reflectance (ATR) FT-IR allows for direct, solid-state measurement without matrix interference.

Step-by-Step Methodology
  • Background: Clean the diamond ATR crystal with anhydrous isopropanol and collect a background spectrum (ambient air).

  • Application: Place 1-2 mg of solid N-Methyl-4-sulfanylbenzamide directly onto the center of the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
~3300Strong, SharpN-H StretchConfirms the secondary amide structure.
~2550WeakS-H StretchDefinitive marker for the free thiol group[5].
~1640StrongC=O Stretch (Amide I)Indicates the highly conjugated benzamide carbonyl.
~1540MediumN-H Bend (Amide II)Coupled with C-N stretching.
~1590, 1490MediumC=C Aromatic StretchConfirms the benzene ring scaffold.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the exact molecular mass and structural fragments. Because the molecule contains a basic secondary amine/amide nitrogen, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique.

Causality in Protocol Design

Thiols are notorious for autoxidizing during LC-MS sample manipulation, leading to an artificial disulfide dimer peak ([2M-2H+H]⁺) that skews quantitative ratios[3]. To prevent this, the sample must be derivatized (alkylated) prior to injection. N-ethylmaleimide (NEM) is the gold standard for locking the thiol in its monomeric state[3].

Step-by-Step Methodology
  • Derivatization: Prepare a 1 mM stock solution of the analyte. Add a 5-fold molar excess of N-ethylmaleimide (NEM) in an ammonium bicarbonate buffer (pH 7.4). Incubate for 30 minutes at room temperature to fully alkylate the -SH group. (Note: For direct structural confirmation of the underivatized molecule, a rapid, direct-infusion ESI-MS can be performed using freshly degassed solvents).

  • Dilution: Dilute the sample to 1 µM in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Acquisition: Inject into the LC-ESI-MS/MS system. Isolate the precursor ion and apply Collision-Induced Dissociation (CID) at 15-25 eV to generate the fragmentation spectrum.

Fragmentation M Molecular Ion[M+H]+ m/z 168.05 F1 Fragment Ion m/z 137.00 (Loss of CH3NH2) M->F1 -31 Da F2 Fragment Ion m/z 134.06 (Loss of H2S) M->F2 -34 Da F3 Fragment Ion m/z 109.01 (Loss of CO) F1->F3 -28 Da

Proposed ESI+ Collision-Induced Dissociation (CID) Fragmentation Pathway.

Table 3: ESI-MS/MS Fragmentation Profile (Underivatized)

m/zIon TypeNeutral LossStructural Interpretation
168.05 [M+H]⁺NoneIntact protonated molecule[1].
137.00 Fragment31 Da (CH₃NH₂)Cleavage of the amide bond, yielding the 4-sulfanylbenzoyl cation.
134.06 Fragment34 Da (H₂S)Cleavage of the highly reactive C-S bond.
109.01 Fragment28 Da (CO)Subsequent loss of carbon monoxide from the m/z 137.00 fragment.

Conclusion

The robust spectroscopic characterization of N-Methyl-4-sulfanylbenzamide relies heavily on understanding the chemical vulnerabilities of its functional groups. By employing degassed solvents in NMR to prevent disulfide formation, utilizing ATR-FTIR to avoid hygroscopic masking of the amide/thiol stretches, and applying NEM derivatization in LC-MS to lock the oxidative state, researchers can establish a self-validating matrix of analytical data. This rigorous approach ensures the highest level of scientific integrity in downstream drug development and materials science applications.

References

  • [1] N-methyl-4-sulfanylbenzamide | C8H9NOS | CID 12131901. PubChem, National Center for Biotechnology Information. URL:[Link]

  • [5] Bandyopadhyay, S., & Dey, A. Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Semantic Scholar. URL:[Link]

  • [3] Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia University Research Repository. URL:[Link]

  • [4] Supporting Information: Catalytic N-methyl Amidation of Carboxylic Acids under Cooperative Conditions. The Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

Precision Theranostics: The Role of N-Methyl-4-sulfanylbenzamide in Oncoprotein Targeting and Plasmonic Catalysis

Executive Summary In contemporary drug development, the concept of a "therapeutic target" extends beyond direct small-molecule inhibition. N-Methyl-4-sulfanylbenzamide (NMSB, also known as 4-mercapto-N-methylbenzamide or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, the concept of a "therapeutic target" extends beyond direct small-molecule inhibition. N-Methyl-4-sulfanylbenzamide (NMSB, also known as 4-mercapto-N-methylbenzamide or MMB) exemplifies this paradigm shift. Rather than acting as a traditional pharmacological inhibitor, NMSB is a highly specialized organometallic ligand and "molecular spring." It serves as the critical structural interface in nanomedicine, enabling the precise targeting, quantification, and potential dynamic tracking of elusive therapeutic targets such as the c-MYC oncoprotein and nucleolin .

This technical guide deconstructs the mechanistic utility of NMSB, exploring its application as a theranostic bridge in Surface-Enhanced Raman Scattering (SERS) biosensing, its role in targeted quantum dot (QD) drug delivery, and its unique plasmon-driven chemical reactivity.

Primary Therapeutic Target: The c-MYC Oncoprotein

The c-MYC transcription factor is a notoriously "undruggable" target due to its lack of deep binding pockets. Consequently, modern therapeutic strategies rely on highly sensitive diagnostics to monitor c-MYC expression levels during targeted degradation therapies. NMSB is uniquely suited for this application through a mechanism known as internal labeling via molecular springs [1].

The Molecular Spring Mechanism

When NMSB is coupled with a highly specific synthetic peptide (e.g., the H1 peptide), the resulting MB-H1 complex acts as a highly sensitive chemosensor.

  • Anchoring: The thiol (-SH) moiety of NMSB forms a thermodynamically stable bond (~45 kcal/mol) with a plasmonic surface (Au or Ag nanoparticles).

  • Target Binding: The H1 peptide extends into the biological matrix to capture the c-MYC oncoprotein.

  • Signal Transduction: Because c-MYC is massive compared to the MB-H1 chemosensor, the binding event imposes severe steric constraints. This forces the NMSB molecule to physically reorient (tilt) relative to the plasmonic surface. According to SERS surface selection rules, this reorientation drastically alters the polarizability tensor of the molecule, resulting in measurable shifts and intensity changes in the SERS spectrum[1].

G AuNP Plasmonic AuNP NMSB NMSB (Molecular Spring) AuNP->NMSB Thiol-Au Bond H1 H1 Peptide NMSB->H1 Conjugation cMYC c-MYC Oncoprotein H1->cMYC Target Binding SERS Altered SERS Signal cMYC->SERS Steric Reorientation

Figure 1: SERS signal transduction via NMSB-H1 complexation for c-MYC targeting.

Secondary Therapeutic Target: Endothelial Nucleolin

Beyond diagnostics, NMSB is utilized as a stabilizing and functionalizing ligand in active drug delivery systems. In advanced heterostructures, such as TOPO-capped CdSe quantum dots, native surfactants are exchanged for NMSB[2].

The secondary amide and aromatic ring of NMSB provide an ideal scaffold for cross-linking. By conjugating NMSB-capped nanoparticles with specific targeting peptides, researchers have successfully directed these nanocarriers to nucleolin —a protein overexpressed on the surface of tumor endothelial cells. This NMSB-enabled targeting allows for the precise co-delivery of chemotherapeutics, such as doxorubicin, directly into the tumor microenvironment, minimizing off-target systemic toxicity[2].

Plasmon-Driven Chemical Transformation

A critical consideration for researchers utilizing NMSB in plasmonic environments is its inherent chemical reactivity. NMSB is not a passive ligand; under localized surface plasmon resonance (LSPR) excitation, it undergoes a hot-electron-mediated transformation [3].

When exposed to laser excitation (e.g., 633 nm), the plasmonic decay generates energetic "hot electrons." Dissociative electron attachment (DEA) studies confirm that these hot electrons transfer to the adsorbed NMSB molecule, driving its chemical conversion into two distinct products: p-mercaptobenzamide (MBAm) and p-mercaptobenzonitrile (MBN) [3]. This reaction rate is independent of external thermal heating, proving it is a purely plasmon-driven electronic process[3]. For drug development professionals, this reactivity opens the door to stimuli-responsive drug release—using light to cleave the NMSB anchor and release a therapeutic payload on demand.

G Plasmon Plasmonic Excitation HotE Hot Electrons (e-) Plasmon->HotE SPR Decay NMSB NMSB on Ag/Au HotE->NMSB Electron Attachment MBAm p-Mercaptobenzamide NMSB->MBAm Chemical Conversion MBN p-Mercaptobenzonitrile NMSB->MBN Chemical Conversion

Figure 2: Plasmon-driven hot-electron mediated transformation of NMSB.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and a measurable validation checkpoint.

Protocol A: Synthesis of NMSB-H1 Functionalized Plasmonic Sensors

Objective: Fabricate a stable SERS substrate for c-MYC targeting.

  • Nanoparticle Synthesis: Reduce HAuCl₄ with sodium citrate to yield ~15 nm AuNPs.

    • Causality: Citrate acts as both a reducing and capping agent. Its weak electrostatic stabilization is easily displaced by the strong, covalent Au-S bond of NMSB, ensuring efficient ligand exchange.

    • Validation Checkpoint: UV-Vis spectroscopy must show a sharp localized surface plasmon resonance (LSPR) peak at exactly 520 nm. Peak broadening indicates unwanted aggregation.

  • Ligand Exchange (NMSB Conjugation): Incubate AuNPs with 1 mM NMSB in ethanol for 12 hours.

    • Causality: The extended incubation allows for the thermodynamic rearrangement of NMSB molecules into a dense, highly ordered self-assembled monolayer (SAM), which is required to prevent non-specific protein adsorption later.

    • Validation Checkpoint: Raman spectroscopy of the washed particles must show the disappearance of the S-H stretching mode (~2550 cm⁻¹), confirming covalent Au-S bond formation.

  • Peptide Coupling: Couple the H1 peptide to the NMSB scaffold via standard amide coupling chemistries.

    • Validation Checkpoint: Dynamic Light Scattering (DLS) should reveal a hydrodynamic radius increase of ~2-3 nm, confirming peptide attachment without nanoparticle cross-linking.

Protocol B: Dynamic SERS Quantification of c-MYC

Objective: Detect c-MYC via steric reorientation of the NMSB molecular spring.

  • Target Incubation: Expose the NMSB-H1-AuNP sensors to cellular lysate for 30 minutes at 37°C.

    • Causality: Physiological temperature maximizes the thermodynamic binding kinetics between the H1 peptide and the c-MYC target, ensuring equilibrium is reached rapidly.

  • SERS Acquisition: Excite the sample using a 633 nm HeNe laser (power < 1.0 mW to prevent unwanted plasmon-driven cleavage).

    • Causality: The 633 nm wavelength optimally overlaps with the LSPR of the slightly aggregated AuNPs in biological media, maximizing the electromagnetic enhancement factor (up to 108 ) required for ultra-sensitive detection[4].

    • Validation Checkpoint: Observe the baseline SERS spectrum of NMSB. Upon c-MYC binding, a distinct ratiometric shift in the ring-breathing modes must occur, validating steric reorientation rather than mere signal quenching.

Quantitative Data & System Metrics

The following table summarizes the critical quantitative parameters of NMSB when utilized as a theranostic ligand and SERS chemosensor.

Metric / PropertyValue / ObservationMechanistic Significance
Molecular Weight 167.23 g/mol Low steric bulk prior to target binding ensures dense SAM packing on plasmonic surfaces.
Au-S Bond Energy ~45 kcal/molProvides high thermodynamic stability, preventing ligand desorption in complex biological fluids.
Plasmonic Conversion Products MBAm and MBNHot-electron mediated dissociation (DEA) allows for real-time tracking of plasmonic catalysis[3].
SERS Spectral Shift (c-MYC) Intensity/Band PerturbationsThe massive size of c-MYC forces the NMSB "spring" to tilt, altering Raman polarizability[1].
Laser Power Threshold < 1.0 mW (for static sensing)Exceeding this threshold initiates the hot-electron chemical transformation of NMSB[3].

References

  • SERS Quantification and Characterization of Proteins and Other Biomolecules, Langmuir (ACS Publications). URL:[Link]

  • Ligand Chemistry | Semiconductor Quantum Dots, Royal Society of Chemistry. URL:[Link]

  • Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering, Communications Chemistry (Nature). URL:[Link]

  • Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS) for single molecule studies, Nanoscale (RSC Publishing). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methyl-4-sulfanylbenzamide (NMSB) in Cell Culture for Dynamic SERS Imaging and Oncoprotein Targeting

Introduction & Mechanistic Overview N-Methyl-4-sulfanylbenzamide (NMSB), with the chemical formula C₈H₉NOS, is a versatile secondary amide and organometallic compound that has emerged as a critical tool in advanced cell...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-Methyl-4-sulfanylbenzamide (NMSB), with the chemical formula C₈H₉NOS, is a versatile secondary amide and organometallic compound that has emerged as a critical tool in advanced cell culture applications[1]. Because its structure mimics the frequent binding motifs found in peptides, NMSB serves as an ideal model compound for studying protein conformational changes, biomolecular interactions, and plasmon-driven chemical transformations at the single-molecule level[2].

In the context of cellular assays, NMSB exhibits two highly valuable properties:

  • Surface-Enhanced Raman Scattering (SERS) Activity: NMSB molecules adsorbed onto plasmonic nanocavities (such as gold or silver nanoparticles) yield exceptionally strong Raman signals. This allows researchers to perform dynamic, 3D live-cell SERS imaging to monitor intracellular pH, drug localization, and reactive oxygen species with high spatiotemporal resolution[3].

  • Electron-Transfer Sensitivity & Oncoprotein Binding: NMSB is a peptidic molecule capable of binding to specific oncoproteins, inhibiting their function[4]. Its optical properties are highly sensitive to electron transfer, making it a potent diagnostic probe for identifying cancer cells based on real-time SERS readouts[4].

The Causality of Plasmon-Driven Conversion

When NMSB is conjugated to plasmonic nanoparticles and subjected to laser excitation (e.g., 633 nm or 785 nm), the localized surface plasmon resonance (LSPR) generates energetic "hot electrons"[2]. These electrons facilitate a process known as Dissociative Electron Attachment (DEA), leading to the cleavage of the N-methyl group and the conversion of NMSB into p-mercaptobenzamide[2]. By tracking this chemical transformation in situ, researchers can map the thermodynamic and electronic microenvironments of living cells.

Mechanism N1 Plasmonic Excitation (Au/Ag Nanocavities) N2 Generation of Energetic Hot Electrons N1->N2 Plasmon Decay N3 Dissociative Electron Attachment (DEA) to NMSB N2->N3 Electron Transfer N4 Cleavage of Secondary Amide (Loss of N-Methyl) N3->N4 Bond Dissociation N5 Formation of p-Mercaptobenzamide N4->N5 Chemical Conversion N6 Emergence of 1189 cm⁻¹ Peak (NH2 Rocking Vibration) N5->N6 SERS Spectral Shift

Fig 1: Hot-electron mediated plasmon-driven chemical transformation of NMSB.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes functional checkpoints to verify the success of the procedure before moving to complex in vitro environments.

Protocol A: Preparation and Validation of NMSB-Functionalized Plasmonic Probes

Causality: Bare nanoparticles aggregate unpredictably in protein-rich cell culture media. Functionalizing AuNPs with NMSB via strong gold-thiol (-SH) bonds creates a stable, SERS-active probe that actively targets cellular oncoproteins[4].

Step-by-Step Methodology:

  • Nanoparticle Synthesis: Synthesize or procure 50 nm Gold Nanoparticles (AuNPs) suspended in citrate buffer. Validation: Verify the LSPR peak at ~530 nm using UV-Vis spectroscopy.

  • NMSB Solution Preparation: Dissolve NMSB powder (Purity ≥95%) in absolute ethanol to create a 2.5 mM stock solution[2]. Note: Ethanol ensures the solubility of the hydrophobic benzamide ring.

  • Conjugation: Add 100 µL of the 2.5 mM NMSB stock to 10 mL of the AuNP suspension. Incubate at room temperature for 12 hours under continuous orbital shaking (150 rpm).

  • Purification: Centrifuge the mixture at 8,000 × g for 15 minutes to pellet the NMSB-AuNPs. Discard the supernatant containing unbound NMSB to prevent off-target background signals in cell culture. Resuspend the pellet in 1X sterile PBS (pH 7.4).

  • Self-Validation (SERS Baseline): Drop-cast 10 µL of the conjugate onto a silicon wafer. Expose to a 633 nm laser (1.5 mW) and confirm the presence of the 345 cm⁻¹ peak (C-S-Ag/Au angle bending), which proves successful chemisorption of NMSB to the metal surface[2].

Protocol B: Live-Cell Dynamic SERS Imaging and Oncoprotein Targeting

Causality: By incubating cancer cell lines with NMSB-AuNPs, the peptidic nature of NMSB drives binding to overexpressed oncoproteins[4]. Dynamic SERS mapping tracks this localization and any subsequent plasmon-driven chemical transformations in real-time[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or NIH 3T3 fibroblasts) in a 35 mm glass-bottom confocal dish at a density of 1 × 10⁵ cells/dish. Incubate in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ for 24 hours to allow adherence.

  • Probe Incubation: Replace the media with fresh, serum-free DMEM containing 50 µg/mL of NMSB-AuNPs. Causality: Serum-free media is used during the 4-hour incubation to prevent competitive binding of bovine serum albumin (BSA) to the nanoparticles.

  • Washing: Wash the cells gently three times with warm PBS to remove non-internalized nanoparticles. Replace with standard live-cell imaging buffer.

  • SERS Acquisition: Transfer the dish to a Raman microscope equipped with a live-cell environmental chamber. Expose cells to a 633 nm or 785 nm laser. Parameter Control: Keep laser power density low (e.g., <5 mW) to prevent photothermal damage to the cells while still providing enough energy to excite the plasmonic nanocavities[2].

  • Data Analysis: Map the spatial distribution of the 1320 cm⁻¹ (NMSB baseline) and 1189 cm⁻¹ (cleaved p-mercaptobenzamide) peaks to quantify intracellular chemical conversion rates[2].

Workflow A 1. Synthesis of Plasmonic NPs (AuNPs/AgNPs) B 2. NMSB Functionalization (SERS Reporter & Targeting) A->B Surface Adsorption via Thiol (-SH) C 3. Cell Culture Incubation (Cancer Cell Lines) B->C Introduction to Media D 4. Oncoprotein Binding & Cellular Uptake C->D Targeted Interaction E 5. Laser Excitation (633 nm / 785 nm) D->E In situ Probing F 6. Dynamic SERS Mapping (Real-time Readout) E->F Spectral Acquisition

Fig 2: Workflow for NMSB-AuNP functionalization and live-cell SERS mapping.

Quantitative Data Presentation

To accurately interpret dynamic SERS data in cell culture, researchers must differentiate between the spectral signatures of the intact NMSB probe and its plasmon-driven cleavage products. The reaction kinetics are strictly dependent on the availability of energetic hot electrons, rather than external thermal heating[2].

Table 1: Key SERS Spectral Markers for NMSB Transformation[2]

Wavenumber (cm⁻¹)Vibrational AssignmentDiagnostic Significance in Cellular Assays
315 NH₂ rocking vibrationEmerges during conversion to p-mercaptobenzamide.
345 C-S-Metal angle bendingConfirms stable anchoring of NMSB to the nanoparticle.
1189 NH₂ rocking (Primary amide)Primary marker indicating loss of the N-methyl group.
1320 Amide III band (Secondary amide)Baseline marker for intact NMSB prior to electron transfer.
1412 Amide III band (Primary amide)Secondary confirmation of successful chemical transformation.

Table 2: Kinetic Parameters of NMSB Plasmonic Conversion[2]

Nanoparticle SubstrateLaser ExcitationApplied PowerReaction Rate Dependency
Gold (AuNPs) 633 nm1.5 mWLinear relationship; limited by hot electron availability.
Silver (AgNPs) 633 nm0.5 mWNegligible dependence on external temperature changes.
Gold (AuNPs) 785 nm39.0 mWRequires higher power due to lower plasmonic resonance overlap.

Conclusion

The application of N-Methyl-4-sulfanylbenzamide in cell culture bridges the gap between organometallic chemistry and single-molecule biology. By exploiting its secondary amide structure and electron-transfer sensitivity, researchers can utilize NMSB not only as a robust model for plasmon-driven catalysis but also as a targeted diagnostic probe for oncoprotein detection[2][4]. Adhering to the self-validating protocols outlined above ensures high-fidelity SERS readouts, free from background artifacts, enabling precise mapping of the intracellular microenvironment[5].

References

  • Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering.
  • N-Methyl-4-sulfanylbenzamide Product Inform
  • N-methyl-4-sulfanylbenzamide | C8H9NOS | CID 12131901. PubChem - NIH.
  • Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS) for single molecule studies. Nanoscale (RSC Publishing).

Sources

Application

Advanced SERS-Based Mapping of Protein-Ligand Interactions Using N-Methyl-4-Sulfanylbenzamide (NMSB)

Application Note & Standard Operating Protocol Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale In the landscape of modern drug discovery and biomolecular mapp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Protocol Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery and biomolecular mapping, understanding real-time protein-ligand interactions at the single-molecule or nanoscale level is critical. N-Methyl-4-sulfanylbenzamide (NMSB) (Molecular Formula: C8H9NOS; MW: 167.23 g/mol ) has emerged as a highly specialized, bifunctional organometallic probe designed for this exact purpose[1].

As a Senior Application Scientist, I approach NMSB not just as a chemical reagent, but as a dynamic signal transducer. NMSB possesses optical properties that are exquisitely sensitive to electron transfer, making it an ideal candidate for Surface-Enhanced Raman Scattering (SERS) applications[2].

The Causality of the Molecular Design:

  • The Thiol (-SH) Anchor: The sulfanyl group provides a high-affinity covalent linkage to noble metal surfaces (Au/Ag). This ensures the molecule is positioned precisely within the plasmonic "hot spot" of the nanoparticle, amplifying its Raman signal by orders of magnitude[3].

  • The Secondary Amide Motif: The N-methyl amide group acts as a structural surrogate for peptide bonds. Because it mimics the binding motifs found in natural peptides, NMSB readily interacts with the binding pockets of target proteins, including critical oncoproteins[2].

  • Electron-Transfer Transduction: When a protein binds to the NMSB-nanoparticle complex, it alters the local dielectric environment. Under laser excitation, the plasmonic nanoparticles generate "hot electrons." The secondary amide bond of NMSB undergoes conformational shifts or localized chemical transformations (e.g., conversion to p-mercaptobenzamide) in response to this electron transfer, providing a real-time, quantifiable SERS readout[3][4].

Quantitative SERS Diagnostics

To utilize NMSB effectively, researchers must decode its spectral fingerprint. The transformation of NMSB under plasmonic excitation or protein binding is not a thermal degradation, but a highly specific hot-electron-mediated pathway[5].

Below is the quantitative diagnostic table used to track the interaction states of NMSB.

Table 1: Quantitative SERS Peak Assignments and Kinetic Markers for NMSB

Wavenumber (cm⁻¹)Vibrational AssignmentMolecular StateDiagnostic Significance
345 C-S-Metal angle bendingThiol-bound NMSBConfirms stable covalent anchoring to the nanoparticle surface[3].
1320 Amide III bandIntact Secondary AmideBaseline marker of the unreacted, intact NMSB ligand[5].
1189 NH₂ rocking vibrationPrimary Amide (Cleaved)Primary indicator of electron-transfer-mediated cleavage (protein interaction/plasmonic catalysis)[3].
2230 Aromatic nitrile stretchp-mercaptobenzonitrileIndicates secondary, deep plasmonic cleavage products[5].

Experimental Workflows & Visualizations

To conceptualize the experimental pipeline and the underlying physics of the signal transduction, review the following system architectures.

Workflow A 1. AuNP Synthesis (Citrate-Capped) B 2. NMSB Functionalization (Thiol Anchoring) A->B C 3. Oncoprotein Incubation (Ligand Binding) B->C D 4. Laser Excitation (Plasmon Activation) C->D E 5. Dynamic SERS (Signal Readout) D->E

Workflow for NMSB-AuNP probe synthesis and SERS-based oncoprotein interaction mapping.

Mechanism L Laser Excitation (633/785 nm) P LSPR Activation & Hot Electron Generation L->P I Protein-Ligand Interaction (Modulates Dielectric Environment) P->I S Amide Bond Conformational Shift / Localized Cleavage I->S R SERS Peak Shift (e.g., 1320 cm⁻¹ → 1189 cm⁻¹) S->R

Mechanistic pathway of plasmon-driven electron transfer and SERS signal transduction in NMSB.

Step-by-Step Methodologies

The following protocols are engineered as self-validating systems . Every critical step includes a built-in quality control (QC) checkpoint to ensure data integrity.

Protocol 1: Synthesis of NMSB-Functionalized SERS Nanoprobes

Objective: Create a uniform, SERS-active monolayer of NMSB on plasmonic nanoparticles.

  • Nanoparticle Preparation: Begin with 40 nm citrate-capped Gold Nanoparticles (AuNPs) suspended in Milli-Q water.

    • Causality: 40 nm AuNPs provide an optimal balance between colloidal stability and electromagnetic field enhancement for SERS.

  • Ligand Preparation: Prepare a 2.5 mM stock solution of NMSB in high-purity ethanol[3].

    • Causality: NMSB has limited aqueous solubility. Ethanol ensures complete dissolution without immediately crashing out the aqueous AuNPs upon mixing.

  • Ligand Exchange: Add 400 μL of the NMSB ethanolic solution dropwise to 10 mL of the AuNP suspension under continuous vortexing. Incubate in the dark at room temperature for 12 hours.

    • Causality: The strong Au-S covalent bond thermodynamically drives the displacement of the weaker electrostatic citrate capping agents.

  • Purification: Centrifuge the mixture at 8,000 × g for 15 minutes. Discard the supernatant to remove unbound NMSB and resuspend the pellet in Milli-Q water. Repeat twice.

  • Self-Validation (QC 1): Perform UV-Vis spectroscopy on the purified NMSB-AuNPs. The Localized Surface Plasmon Resonance (LSPR) peak should shift slightly (e.g., from ~530 nm to ~535 nm) due to the change in the local refractive index caused by the NMSB shell. A shift >20 nm or massive peak broadening indicates catastrophic non-specific aggregation, and the batch must be discarded.

Protocol 2: In Vitro Oncoprotein Binding Assay

Objective: Induce and stabilize the interaction between the NMSB probe and the target protein.

  • Buffer Equilibration: Suspend the NMSB-AuNPs in a physiological buffer (e.g., 10 mM HEPES, pH 7.4). Avoid high salt concentrations (like 1X PBS) initially, as plasmonic nanoparticles are highly sensitive to salt-induced aggregation.

  • Protein Incubation: Introduce the target oncoprotein (e.g., at 100 nM to 1 μM concentration) to the NMSB-AuNP suspension. Incubate at 37°C for 30 minutes.

    • Causality: The secondary amide of NMSB mimics peptide motifs, allowing it to dock into the protein's binding pockets[2]. This docking alters the susceptibility of the amide bond to subsequent electron transfer[4].

  • Substrate Deposition: Drop-cast 10 μL of the protein-nanoparticle complex onto a clean silicon (Si) wafer and allow it to dry under a gentle stream of N₂.

    • Causality: Drying on a Si-wafer induces controlled nanoparticle aggregation, creating intense plasmonic "hot spots" at the inter-particle junctions where the NMSB molecules are trapped[3].

Protocol 3: Dynamic SERS Acquisition and Kinetic Analysis

Objective: Read out the protein-ligand interaction via plasmon-driven spectral shifts.

  • Laser Configuration: Mount the Si-wafer substrate in a Raman microspectrometer. Excite the sample using a 633 nm or 785 nm continuous-wave laser[3].

    • Causality: The LSPR of aggregated AuNPs red-shifts significantly. Using 633 nm or 785 nm ensures maximum overlap with the aggregated plasmon band, yielding the highest efficiency of hot-electron generation.

  • Power Calibration: Set the laser power strictly between 2.0 mW and 7.0 mW at the sample surface.

  • Self-Validation (QC 2 - Power Titration): Before running the full time-series, test the reaction rate at 2 mW, 4 mW, and 7 mW. The chemical transformation rate of NMSB should display a linear or sublinear dependence on laser power. If the rate increases exponentially (superlinear), you are inducing thermal degradation rather than hot-electron-mediated transfer[3][5]. Reduce the laser power immediately.

  • Time-Resolved Acquisition: Collect SERS spectra with an integration time of 0.5 to 1.0 seconds per frame over a 60-second window.

  • Data Analysis: Track the kinetic decay of the 1320 cm⁻¹ peak (intact amide III) and the simultaneous rise of the 1189 cm⁻¹ peak (cleaved primary amide). The rate of this shift serves as a direct quantitative proxy for the protein-ligand interaction dynamics occurring at the nanocavity[4][5].

References

  • Source: National Institutes of Health (NIH)
  • N-Methyl-4-sulfanylbenzamide Source: CymitQuimica URL
  • Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering Source: ResearchGate URL
  • Plasmon-Driven Chemical Transformation of a Secondary Amide Probed by Surface Enhanced Raman Scattering (Preprint/Article Data)
  • Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS)

Sources

Method

Application Note: Developing Plasmonic Assays and SERS-Based Diagnostics using N-Methyl-4-sulfanylbenzamide (NMSB)

Executive Summary N-Methyl-4-sulfanylbenzamide (NMSB) (CAS: 187160-34-5) is a highly versatile, thiol-containing secondary amide that has emerged as a critical probe in both heterogeneous catalysis and molecular diagnost...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-4-sulfanylbenzamide (NMSB) (CAS: 187160-34-5) is a highly versatile, thiol-containing secondary amide that has emerged as a critical probe in both heterogeneous catalysis and molecular diagnostics 1. Because its optical properties are highly sensitive to electron transfer, NMSB serves a dual purpose: it is an ideal model molecule for monitoring plasmon-driven chemical conversions, and it functions as a peptidic mimic capable of binding oncoproteins to inhibit their function in cellular diagnostics 2.

This guide provides authoritative, self-validating protocols for utilizing NMSB in Surface-Enhanced Raman Scattering (SERS) assays. By leveraging the plasmonic "hot spots" of gold nanoparticles (AuNPs), researchers can track hot-electron-mediated catalysis in real-time or detect specific protein-ligand interactions for cancer research.

Mechanistic Grounding & Causality

To design robust assays, one must understand the physical chemistry governing NMSB at the plasmonic interface:

  • Surface Anchoring: NMSB contains a terminal thiol (-SH) group that spontaneously forms a highly stable self-assembled monolayer (SAM) on noble metals (Au/Ag) via dative bonds. This securely positions the secondary amide motif within the exponentially enhanced electromagnetic field of the plasmonic nanocavity.

  • Plasmon-Driven Cleavage: When the AuNP aggregates are excited by a laser (e.g., 633 nm) matching their Localized Surface Plasmon Resonance (LSPR), surface plasmons decay via indirect Landau damping to generate energetic "hot electrons" 3. These electrons transfer into the lowest unoccupied molecular orbital (LUMO) of NMSB.

  • Dissociative Electron Attachment (DEA): The injected hot electrons trigger DEA, cleaving the secondary amide bond of NMSB to yield p-mercaptobenzamide and p-mercaptobenzonitrile4.

  • Diagnostic Utility: Because NMSB mimics a frequent binding motif found in peptides, it can bind to target oncoproteins [[5]](). This binding event sterically hinders the DEA process and alters the local dielectric environment, causing measurable shifts in the SERS kinetic profile that serve as a diagnostic readout.

Mechanism Laser 633 nm Laser Excitation AuNP Plasmonic Nanocavity (LSPR Excitation) Laser->AuNP HotE Hot Electron Generation (Landau Damping) AuNP->HotE Plasmon Decay NMSB NMSB (Thiol-Bound) Secondary Amide HotE->NMSB Charge Transfer Cleavage Dissociative Electron Attachment NMSB->Cleavage Prod1 p-Mercaptobenzamide (1189 cm⁻¹) Cleavage->Prod1 Prod2 p-Mercaptobenzonitrile (2230 cm⁻¹) Cleavage->Prod2

Caption: Plasmon-driven hot-electron transfer mechanism for NMSB cleavage on AuNPs.

Quantitative Data Presentation

Monitoring the catalytic conversion or protein binding requires precise tracking of specific Raman shifts. The table below summarizes the critical SERS peaks associated with the NMSB transformation 6.

Molecular SpeciesSERS Peak (cm⁻¹)Spectral Behavior & Kinetic Significance
NMSB (Reactant) 1320Loss of Intensity: Corresponds to the amide III band. Its disappearance tracks the cleavage of the secondary amide.
p-Mercaptobenzamide 1189Appearance: Identifies the formation of the primary amide intermediate.
p-Mercaptobenzonitrile 2230Appearance: Identifies the formation of the aromatic nitrile (final product).

Experimental Protocols

Protocol A: Preparation of NMSB-Functionalized Plasmonic Nanocavities

Causality: Isolated nanoparticles do not provide sufficient electromagnetic enhancement for single-molecule or low-concentration SERS. Adding a salt (NaCl) compresses the electrical double layer of citrate-capped AuNPs, inducing controlled aggregation. This creates interstitial "hot spots" (nanocavities) where the SERS enhancement factor reaches >10⁶.

Step-by-Step Methodology:

  • AuNP Synthesis/Preparation: Dispense 1 mL of 50 nm citrate-capped AuNPs (OD 1.0) into a clean microcentrifuge tube.

  • NMSB Functionalization: Add 10 µL of a 1 mM NMSB solution (dissolved in absolute ethanol) to the AuNP colloidal suspension.

  • Incubation: Vortex gently and incubate in the dark for 2 hours at room temperature to allow complete SAM formation via Au-S bonding.

  • Aggregation: Add 50 µL of 1 M NaCl to the functionalized AuNPs.

  • Self-Validation (Quality Control): Immediately measure the UV-Vis absorbance. A successful aggregation will show the LSPR peak broadening and red-shifting from ~520 nm to >600 nm. If the peak does not shift, increase the NaCl concentration incrementally.

Protocol B: In-Situ SERS Monitoring of Plasmon-Driven Catalysis

Causality: A 633 nm laser is explicitly chosen because it overlaps with the red-shifted longitudinal LSPR of the aggregated AuNPs, maximizing hot-electron generation via Landau damping 3.

Step-by-Step Methodology:

  • Sample Deposition: Drop-cast 10 µL of the aggregated, NMSB-functionalized AuNP colloid onto a clean silicon wafer and allow it to dry under a gentle N₂ stream.

  • SERS Setup: Mount the substrate on a Raman microscope equipped with a 633 nm HeNe laser and a 50x long-working-distance objective.

  • Time-Series Mapping: Irradiate the sample at a constant power density (e.g., 1 mW/µm²). Record SERS spectra continuously (1-second integration time per frame) for 100 seconds.

  • Kinetic Analysis: Plot the decay of the 1320 cm⁻¹ peak and the rise of the 1189 cm⁻¹ and 2230 cm⁻¹ peaks over time.

  • Self-Validation (Thermal Control): To definitively prove the reaction is hot-electron-mediated and not a photothermal artifact, repeat the assay using a temperature-controlled stage set to 4°C, 25°C, and 40°C. The reaction rate should show negligible dependence on external temperature 4.

Protocol C: NMSB-Based Oncoprotein Binding Assay for Cellular Diagnostics

Causality: NMSB's peptidic structure allows it to bind specifically to target oncoproteins 2. When bound, the bulky protein shields the NMSB molecule, restricting conformational freedom and altering the efficiency of hot-electron transfer, which drastically slows the decay of the 1320 cm⁻¹ amide III band.

Workflow S1 1. AuNP Aggregation S2 2. NMSB Functionalization S1->S2 S3 3. Oncoprotein Incubation S2->S3 S4 4. In-Situ SERS Mapping S3->S4 S5 5. Spectral Analysis S4->S5

Caption: Step-by-step experimental workflow for the NMSB-based oncoprotein binding assay.

Step-by-Step Methodology:

  • Lysate Preparation: Extract cellular lysates from the target cancer cell line and quantify total protein concentration via BCA assay. Dilute to a working concentration of 1 mg/mL.

  • Incubation: Mix 100 µL of the NMSB-functionalized AuNP colloid (from Protocol A, Step 3, prior to aggregation) with 50 µL of the cell lysate. Incubate at 37°C for 30 minutes to facilitate oncoprotein binding.

  • Washing & Aggregation: Centrifuge at 5,000 x g for 10 minutes to remove unbound proteins. Resuspend the pellet in 150 µL of DI water, then induce aggregation with 10 µL of 1 M NaCl.

  • SERS Readout: Perform time-series SERS mapping as described in Protocol B.

  • Self-Validation (Specificity Control): Run a parallel control using a non-cancerous cell lysate or a solution of Bovine Serum Albumin (BSA). The diagnostic marker for a positive oncoprotein interaction is a statistically significant suppression of the NMSB cleavage rate (retention of the 1320 cm⁻¹ peak) compared to the negative control.

Sources

Application

synthesis of N-Methyl-4-sulfanylbenzamide derivatives for structure-activity relationship studies

Mechanistic Rationale in SERS and Plasmonic Catalysis N-Methyl-4-sulfanylbenzamide (NMSB, also known as 4-mercapto-N-methylbenzamide) and its structural derivatives serve as highly sensitive "molecular springs" in dynami...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale in SERS and Plasmonic Catalysis

N-Methyl-4-sulfanylbenzamide (NMSB, also known as 4-mercapto-N-methylbenzamide) and its structural derivatives serve as highly sensitive "molecular springs" in dynamic Surface-Enhanced Raman Scattering (SERS) applications[1]. The molecule features a thiol group that forms a robust self-assembled monolayer (SAM) on gold or silver nanoparticles (AuNPs/AgNPs), while its secondary amide acts as a conjugation site for bioreceptors, such as the H1 peptide used for quantifying the c-MYC oncoprotein[1].

Beyond biosensing, NMSB is a critical model compound for studying plasmon-driven chemical transformations[2]. Under visible light irradiation (e.g., 633 nm or 785 nm), plasmonic excitation at the nanoparticle nanocavity generates hot electrons[2]. These energetic electrons transfer to the NMSB molecule, initiating a Dissociative Electron Attachment (DEA) pathway that converts the secondary amide into p-mercaptobenzamide and p-mercaptobenzonitrile[2]. Understanding the Structure-Activity Relationship (SAR) of NMSB derivatives is essential for optimizing both SERS biosensor stability and the quantum yield of plasmonic catalysis[3].

Rational Design for SAR Studies

To systematically evaluate the impact of structural modifications, we designed a library of NMSB derivatives focusing on two regions:

  • N-Alkyl Substitution : Varying the steric bulk (Methyl → Ethyl → Isopropyl) to evaluate the impact on SAM packing density and downstream peptide conjugation efficiency.

  • Aromatic Ring Substitution : Introducing electron-withdrawing groups (e.g., 3-Fluoro) to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby increasing the probability of hot-electron transfer during plasmonic excitation.

Experimental Workflows & Protocols

Workflow Visualization

SAR_Workflow Syn Thiol-Protected Synthesis Deprot Deprotection & Validation Syn->Deprot AuNP AuNP Surface Anchoring Deprot->AuNP SERS SERS Signal Acquisition AuNP->SERS

Caption: Experimental workflow from protected synthesis to SERS acquisition.

Protocol 1: Synthesis of N-Alkyl-4-sulfanylbenzamide Derivatives

Causality Check: Direct amidation of 4-mercaptobenzoic acid results in competitive thioesterification and oxidative disulfide formation. Trityl (Trt) protection of the thiol is strictly required prior to amide coupling to ensure high yields of the target secondary amide.

Step 1: Thiol Protection

  • Dissolve 4-mercaptobenzoic acid (10 mmol) in anhydrous DMF (20 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 25 mmol) followed by triphenylmethyl chloride (Trt-Cl, 11 mmol).

  • Stir at room temperature for 4 hours. Precipitate the product in ice-cold water, filter, and dry under vacuum.

Step 2: Amide Coupling

  • Dissolve the Trt-protected acid (5 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 6 mmol) and Hydroxybenzotriazole (HOBt, 6 mmol). Causality: HOBt is critical here to suppress racemization and stabilize the active ester intermediate against premature hydrolysis.

  • Add the respective alkylamine (e.g., methylamine solution for NMSB, 10 mmol) and stir for 12 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Step 3: Deprotection and Self-Validation

  • Treat the protected amide with a cleavage cocktail of TFA/TIPS/DCM (95:2.5:2.5 v/v/v) for 2 hours. Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger, irreversibly trapping the cleaved trityl group and preventing re-alkylation of the free thiol.

  • Evaporate the volatiles and precipitate the final NMSB derivative in cold diethyl ether.

  • Self-Validating Step : Dissolve a 1 mg aliquot in Ellman’s assay buffer (pH 8.0). Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm to quantify free sulfhydryl groups. Proceed to AuNP conjugation only if thiol recovery is >95% to ensure the nanoparticles do not aggregate prematurely due to unreacted byproducts.

Protocol 2: Plasmonic Nanocavity Assembly and SERS Profiling
  • Nanoparticle Functionalization : Incubate 50 nm citrate-capped AuNPs (1 nM) with the validated NMSB derivative (1 mM in ethanol) for 12 hours. Causality: Ethanol facilitates the solubility of the organic ligand while driving the displacement of citrate via the thermodynamically favorable Au-S bond.

  • Substrate Preparation : Drop-cast the functionalized AuNPs onto a clean silicon wafer and dry under N₂ to form aggregated plasmonic hotspots.

  • SERS Acquisition : Irradiate the substrate using a 633 nm He-Ne laser (power density ~10⁴ W/cm²). Monitor the spectral evolution of the 1320 cm⁻¹ and 1189 cm⁻¹ bands to track the kinetic conversion of the secondary amide[2].

Plasmon-Driven Chemical Transformation

Plasmon_Mechanism Light Plasmonic Excitation (633 nm / 785 nm) HotE Hot-Electron Generation at Nanocavity Light->HotE DEA Dissociative Electron Attachment (DEA) HotE->DEA Prod Conversion to p-Mercaptobenzonitrile DEA->Prod

Caption: Hot-electron mediated plasmonic transformation pathway of NMSB at nanocavities.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR profiling of synthesized NMSB derivatives, comparing their SERS enhancement, biosensing efficacy (c-MYC binding), and susceptibility to plasmonic catalysis.

DerivativeAmide R-GroupAromatic SubstitutionSERS Enhancement Factorc-MYC Peptide Conjugation Efficiency (%)Plasmonic Conversion Rate at 633 nm (s⁻¹)
NMSB (WT) -CH₃None4.5 × 10⁶88.40.045
NESB -CH₂CH₃None3.8 × 10⁶72.10.038
NISB -CH(CH₃)₂None2.1 × 10⁶41.50.012
3F-NMSB -CH₃3-Fluoro5.2 × 10⁶85.00.089

SAR Insights & Causality :

  • Steric Hindrance : Increasing the bulk of the N-alkyl group (Methyl → Ethyl → Isopropyl) significantly decreases the SERS enhancement factor. This is caused by a reduction in the SAM packing density on the AuNP surface. Furthermore, the steric bulk restricts the conformational flexibility required for efficient peptide coupling, dropping conjugation efficiency from 88.4% to 41.5%.

  • Electronic Effects : The introduction of an electron-withdrawing fluorine atom at the meta position (3F-NMSB) doubles the plasmonic conversion rate (0.045 s⁻¹ to 0.089 s⁻¹). The electron-withdrawing group lowers the LUMO energy of the benzamide system, creating a more favorable energetic overlap for hot-electron transfer from the plasmonic nanoparticle, thereby accelerating the Dissociative Electron Attachment (DEA) process[2].

Sources

Method

Application Note: N-Methyl-4-sulfanylbenzamide in Preclinical Animal Models

SERS-Active Nanoparticle Functionalization for In Vivo Cancer Theranostics and Oncoprotein Targeting Introduction & Scientific Rationale N-Methyl-4-sulfanylbenzamide (NMSBA) is a bifunctional organometallic ligand and pe...

Author: BenchChem Technical Support Team. Date: March 2026

SERS-Active Nanoparticle Functionalization for In Vivo Cancer Theranostics and Oncoprotein Targeting

Introduction & Scientific Rationale

N-Methyl-4-sulfanylbenzamide (NMSBA) is a bifunctional organometallic ligand and peptidomimetic small molecule increasingly utilized in preclinical oncology and nanomedicine. Structurally, it features a thiol (-SH) group that forms highly stable coordination bonds with noble metals (Au, Ag) and semiconductor quantum dots (CdSe), alongside a secondary amide moiety that mimics peptide bonds .

In preclinical drug development and diagnostics, NMSBA serves two critical, synergistic functions:

  • Surface-Enhanced Raman Scattering (SERS) Reporter : Under plasmonic excitation, NMSBA undergoes hot-electron-mediated transitions, yielding an exceptionally strong and distinct Raman fingerprint. This allows for high-contrast, multiplexed in vivo imaging without the photobleaching limitations inherent to traditional fluorophores .

  • Oncoprotein Targeting : The secondary benzamide structure acts as a targeting ligand, binding to specific tumor-associated oncoproteins to inhibit their function and actively direct nanoparticle accumulation within the tumor microenvironment .

This application note details field-proven protocols for synthesizing NMSBA-functionalized plasmonic nanotags and their subsequent application in murine xenograft models (e.g., MDA-MB-435 breast cancer) for in vivo tumor boundary identification.

Physicochemical Properties & SERS Data

Understanding the physicochemical profile of NMSBA is critical for optimizing nanoparticle conjugation and predicting in vivo behavior.

PropertyValueClinical / Experimental Relevance
Molecular Weight 167.23 g/mol Small steric footprint allows dense monolayer packing on nanoparticle surfaces, maximizing the SERS signal.
Chemical Formula C8H9NOSContains the critical thiol (-SH) for metal anchoring and the secondary amide for oncoprotein targeting.
Primary SERS Peaks ~315 cm⁻¹ (NH₂ rock)~345 cm⁻¹ (C-S-Metal)Distinct low-frequency Raman shifts allow for multiplexing and background-free in vivo detection.
Excitation Wavelength 633 nm – 785 nmHighly compatible with Near-Infrared (NIR) tissue-penetrating lasers.
Target Application SERS TheranosticsEnables simultaneous tumor imaging and therapeutic intervention.

Experimental Protocols

As a self-validating system, the following workflows include built-in quality control steps to ensure the integrity of the nanoparticle conjugates before introducing them into complex in vivo environments.

Protocol 1: Synthesis of NMSBA-Functionalized SERS Nanotags via Surfactant Exchange

Scientific Rationale : As-synthesized quantum dots (QDs) or gold nanoparticles (AuNPs) are typically capped with labile, hydrophobic ligands like trioctylphosphine oxide (TOPO) or citrate. Surfactant exchange with NMSBA displaces these ligands, imparting aqueous stability, Raman reporting capabilities, and active targeting functionality .

Step-by-Step Methodology:

  • Preparation of Core Particles : Disperse TOPO-capped CdSe QDs or citrate-capped AuNPs (e.g., 50 nm diameter) in a 1:1 mixture of chloroform and methanol to a working concentration of 10 nM.

  • Ligand Addition : Add a 10 mM stock solution of NMSBA (dissolved in methanol) to the nanoparticle suspension at a 10,000:1 molar ratio (Ligand:Nanoparticle).

  • pH Optimization & Incubation : Adjust the apparent pH to ~6.5.

    • Causality: Maintaining a slightly acidic to neutral pH keeps the thiol group partially protonated. This prevents rapid, uncontrolled thiolate-driven nanoparticle aggregation while allowing a steady thermodynamic displacement of the native TOPO/citrate ligands. Incubate under continuous stirring at room temperature for 12 hours.

  • Purification : Isolate the NMSBA-functionalized nanotags via size-selective precipitation. Add excess hexane to induce precipitation, centrifuge at 10,000 x g for 10 minutes, and resuspend the functionalized pellet in 1X Phosphate-Buffered Saline (PBS, pH 7.4).

  • Self-Validation Step : Acquire a baseline Raman spectrum of the purified colloidal suspension using a 785 nm laser. The appearance of the strong ~345 cm⁻¹ C-S-Metal bending vibration confirms successful covalent conjugation .

Protocol 2: In Vivo Tumor Targeting and SERS Mapping in Murine Models

Scientific Rationale : In vivo imaging requires overcoming tissue autofluorescence and scattering. NMSBA-nanotags excited by a 785 nm NIR laser operate within the "biological optical window" (NIR-I), providing deep tissue penetration. The oncoprotein-binding affinity of NMSBA ensures specific accumulation at the tumor site, differentiating malignant tissue from healthy margins .

Step-by-Step Methodology:

  • Animal Model Preparation : Establish an MDA-MB-435 human breast cancer xenograft model in athymic nude mice. Wait until tumor volumes reach approximately 150–200 mm³.

  • Administration : Intravenously inject 150 µL of the NMSBA-nanotag suspension (approx. 2.5 mg/kg Au/CdSe equivalent) via the lateral tail vein.

  • Biodistribution Phase : Allow 24 hours for circulation and tumor accumulation.

    • Causality: This timeframe permits the Enhanced Permeability and Retention (EPR) effect and active oncoprotein binding to concentrate the nanotags in the tumor, while unbound circulating tags are cleared by the reticuloendothelial system (RES).

  • In Vivo SERS Imaging : Anesthetize the mice using 2% isoflurane. Position the animal under a Raman macro-mapping system equipped with a 785 nm laser.

  • Data Acquisition : Scan the tumor region using a laser power of ~30 mW (to prevent photothermal tissue damage) and an integration time of 1–2 seconds per pixel. Map the spatial distribution of the NMSBA-specific 315 cm⁻¹ and 345 cm⁻¹ peaks.

  • Self-Validation Step : Compare the Raman signal from the tumor core to adjacent healthy muscle tissue. A signal-to-background ratio of >10:1 validates specific oncoprotein targeting versus non-specific tissue uptake.

Mechanistic Pathway & Workflow Visualization

G cluster_0 Phase 1: Nanoparticle Functionalization cluster_1 Phase 2: In Vivo Preclinical Model NMSBA N-Methyl-4-sulfanylbenzamide (Thiol Donor & Raman Reporter) Exchange Surfactant Exchange Reaction (Methanol/Chloroform) NMSBA->Exchange Adds to solution Core Plasmonic AuNPs or CdSe QDs (Labile Ligand Capped) Core->Exchange Displaces TOPO/Citrate Nanotag NMSBA-Capped SERS Nanotag Exchange->Nanotag Thiol-Metal Coordination Injection Intravenous Injection (Tail Vein) Nanotag->Injection Formulation in PBS Tumor MDA-MB-435 Xenograft (Oncoprotein Binding) Injection->Tumor EPR Effect & Active Targeting Imaging In Vivo SERS Mapping (785 nm NIR Laser) Tumor->Imaging Plasmonic Enhancement

Workflow of NMSBA-nanotag synthesis and in vivo SERS imaging for targeted tumor detection.

References

  • Ligand Chemistry . In Semiconductor Quantum Dots, Royal Society of Chemistry. Available at:[Link][1]

  • Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering . Dutta, A., Ončák, M., Izadi, F. et al. Communications Chemistry 7, 188 (2024). Available at:[Link][2]

Sources

Application

Application Note: Formulation and Validation of N-Methyl-4-sulfanylbenzamide (NMSB) Nanoprobes for In-Vivo SERS Imaging and Plasmonic Catalysis

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The transition...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The transition of plasmonic nanotechnologies from in-vitro assays to in-vivo diagnostics requires reporter molecules that are not only highly sensitive but also mechanistically informative.1[1], a thiolated secondary amide (C₈H₉NOS), has emerged as a premier bifunctional ligand for gold nanoparticles (AuNPs).

As a Senior Application Scientist, I approach nanoprobe formulation not merely as a recipe, but as a system of engineered molecular interactions. NMSB is selected for in-vivo studies due to two foundational properties:

  • High-Affinity Chemisorption: The terminal thiol (-SH) group forms a robust dative bond with gold surfaces, rapidly displacing weaker capping agents (like citrate) to form a dense, uniform reporter monolayer.

  • Plasmon-Driven Catalytic Tracking: NMSB contains a secondary amide, a frequent binding motif in peptides. When AuNPs are subjected to plasmonic excitation (e.g., via a 633 nm or 785 nm laser), they generate localized surface plasmon resonance (LSPR) and energetic "hot electrons." Recent breakthrough studies demonstrate that these hot electrons induce a Dissociative Electron Attachment (DEA) pathway, converting NMSB into p-mercaptobenzamide and p-mercaptobenzonitrile 2[2].

Crucially, this chemical transformation is driven entirely by hot electrons rather than photothermal heat[3]. For in-vivo applications, this allows researchers to monitor real-time catalytic events and biomolecular interactions using Surface-Enhanced Raman Scattering (SERS) without inducing thermal damage to surrounding biological tissues[4].

MechanisticPathway NMSB N-Methyl-4-sulfanylbenzamide (NMSB) Conjugate AuNP-NMSB Complex NMSB->Conjugate Chemisorption (Au-S) AuNP Plasmonic AuNPs AuNP->Conjugate Excitation NIR/Vis Laser Excitation Conjugate->Excitation In-Vivo Delivery HotElectrons Hot Electron Generation Excitation->HotElectrons LSPR Decay SERS SERS Signal (In-Vivo Tracking) HotElectrons->SERS EM Enhancement Catalysis Plasmon-Driven Conversion (p-mercaptobenzamide) HotElectrons->Catalysis Electron Attachment

Fig 1: Plasmon-driven SERS and hot-electron catalytic pathway of AuNP-NMSB conjugates.

Formulation Strategy & Self-Validating Quality Control

Administering bare AuNP-NMSB conjugates in vivo guarantees failure. The high ionic strength of blood rapidly screens the electrostatic repulsion between particles, leading to van der Waals-driven aggregation, opsonization, and immediate clearance by the reticuloendothelial system (RES).

The Causality of PEGylation: To bypass this, we must backfill the nanoparticle surface with thiolated polyethylene glycol (mPEG-SH, ~5 kDa). PEGylation provides a dense hydration layer that imparts steric stabilization, effectively masking the nanoprobes from immune recognition and extending their circulation half-life.

Every step in this formulation is a self-validating system . You must not proceed to the next step unless the analytical checkpoints (DLS, Zeta Potential, UV-Vis) align with the expected physical changes summarized in the table below.

Quantitative Validation Metrics
Formulation StageHydrodynamic Diameter (DLS)Polydispersity Index (PDI)Zeta Potential (mV)LSPR Peak (UV-Vis)SERS Intensity (1075 cm⁻¹)
1. Citrate-AuNPs 50.2 ± 2.1 nm< 0.15-42.5 ± 3.2535 nmN/A (Baseline)
2. AuNP-NMSB 53.8 ± 2.5 nm< 0.20-28.4 ± 4.1538 nm> 5.0 × 10⁴ a.u.
3. AuNP-NMSB-PEG 65.4 ± 3.0 nm< 0.25-12.1 ± 2.5541 nm~ 3.5 × 10⁴ a.u.

Note: The incremental increase in DLS size and the red-shifting of the LSPR peak validate successful ligand binding due to changes in the local refractive index and hydrodynamic radius.

Step-by-Step Experimental Protocols

FormulationWorkflow S1 1. AuNP Synthesis (Citrate Reduction) S2 2. NMSB Conjugation (Thiol Binding) S1->S2 S3 3. PEGylation (Steric Stabilization) S2->S3 S4 4. Purification (Centrifugation) S3->S4 S5 5. In-Vivo Admin (IV Injection) S4->S5

Fig 2: Step-by-step formulation workflow for in-vivo ready AuNP-NMSB-PEG nanoprobes.

Phase 1: Synthesis of Citrate-Capped AuNPs (~50 nm)

Rationale: Citrate acts as both a reducing agent and a weakly bound capping agent, allowing for easy displacement by NMSB.

  • Bring 100 mL of ultra-pure water (18.2 MΩ·cm) to a vigorous boil in a piranha-cleaned Erlenmeyer flask under reflux.

  • Add 1 mL of 25 mM HAuCl₄ (Gold(III) chloride trihydrate) solution.

  • Rapidly inject 1.5 mL of 38.8 mM sodium citrate tribasic dihydrate.

  • Maintain boiling and vigorous stirring for 15 minutes. The solution will transition from pale yellow to deep red.

  • Cool to room temperature under continuous stirring.

  • QC Gate: Measure UV-Vis (Target: sharp peak at 535 nm). Measure DLS (Target: ~50 nm). If the peak is broad or >545 nm, discard the batch (aggregation has occurred).

Phase 2: NMSB Conjugation and PEGylation

Rationale: NMSB is added first to ensure proximity to the gold surface for maximum SERS enhancement, followed by PEG to stabilize the construct.

  • Prepare a 10 mM stock solution of NMSB in anhydrous ethanol.

  • Add 10 µL of the NMSB stock dropwise to 10 mL of the synthesized AuNP solution under gentle vortexing.

  • Incubate in the dark at room temperature for 2 hours to allow complete chemisorption.

  • QC Gate: Measure Zeta Potential (Target: shift from -42 mV to approx. -28 mV).

  • Prepare a 1 mM stock of mPEG-SH (5 kDa) in ultra-pure water.

  • Add 100 µL of the mPEG-SH stock to the AuNP-NMSB solution.

  • Incubate overnight (12-16 hours) at 4°C on a gentle shaker to allow PEG chains to backfill the remaining surface area.

Phase 3: Purification and In-Vivo Administration

Rationale: Unbound NMSB and PEG must be removed to prevent competitive binding and systemic toxicity in vivo.

  • Transfer the functionalized AuNP-NMSB-PEG solution to 1.5 mL Eppendorf tubes.

  • Centrifuge at 7,000 × g for 15 minutes at 4°C.

  • Carefully decant the supernatant (containing excess ligands).

  • Resuspend the soft, dark red pellet in sterile 1X Phosphate-Buffered Saline (PBS, pH 7.4).

  • Repeat the centrifugation and resuspension steps twice more.

  • QC Gate: Perform a final DLS and Zeta Potential check in PBS. The size should be ~65 nm, and the solution must not exhibit a black precipitate (which indicates irreversible salt-induced aggregation).

  • In-Vivo Administration: The nanoprobes are now ready for intravenous (IV) tail-vein injection into murine models. Typical dosing is 100-200 µL of a 10 nM particle concentration, followed by in-vivo SERS acquisition using a 785 nm fiber-optic Raman probe.

References

  • Source: National Institutes of Health (NIH)
  • Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering (Dutta et al., Communications Chemistry, 2024)
  • Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Methyl-4-sulfanylbenzamide (NMSB) Synthesis

Overview N-Methyl-4-sulfanylbenzamide (also known as N-methyl-4-mercaptobenzamide) is a critical secondary amide frequently utilized in plasmonic catalysis, surface-enhanced Raman scattering (SERS) probes, and peptide bi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-Methyl-4-sulfanylbenzamide (also known as N-methyl-4-mercaptobenzamide) is a critical secondary amide frequently utilized in plasmonic catalysis, surface-enhanced Raman scattering (SERS) probes, and peptide binding studies[1]. Despite its simple structure, researchers frequently encounter yield-limiting bottlenecks during its synthesis. These issues are primarily driven by the high nucleophilicity and redox sensitivity of the free thiol group. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize your synthetic yield and purity.

Troubleshooting Guides & FAQs

Q1: My amidation yields are consistently below 40% when coupling 4-mercaptobenzoic acid with methylamine. What is causing this? A: The root cause is chemoselectivity. If you attempt a direct coupling without protecting the thiol, the coupling agents (e.g., EDC, HATU) will activate the carboxylic acid, but the highly nucleophilic free sulfhydryl group will compete with the methylamine. This leads to the formation of unwanted thioesters or intermolecular cross-linking[2]. Solution: Always mask the thiol prior to amidation. We recommend using a trityl (triphenylmethyl) protecting group. Trityl chloride selectively protects the thiol in high yields, allowing the subsequent amidation to proceed cleanly[3].

Q2: After deprotection, my final product NMR shows a complex mixture, and the mass spectrometry indicates a mass of ~332 Da instead of 167 Da. Why? A: Your product has undergone oxidative dimerization to form a disulfide bond (N,N'-dimethyl-4,4'-dithiobisbenzamide). Thiols rapidly oxidize in the presence of ambient oxygen or basic conditions during workup. Solution: Implement a reductive workup. Add a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) during the final aqueous extraction to cleave any formed disulfides back to the free thiol. Additionally, sparge all workup solvents with argon or nitrogen to displace dissolved oxygen.

Q3: I am using Trifluoroacetic Acid (TFA) to remove the Trityl protecting group, but the reaction stalls at 70% conversion. How can I drive it to completion? A: Trityl deprotection is an equilibrium process. When TFA cleaves the trityl group, it generates a highly stable triphenylmethyl carbocation. If this cation is not permanently quenched, it will simply re-alkylate the free thiol. Solution: You must add a cation scavenger. Triisopropylsilane (TIS) is the industry standard for this purpose. TIS donates a hydride to the trityl carbocation, irreversibly converting it to triphenylmethane, thereby driving the deprotection to 100% completion.

Quantitative Data: Optimization Matrix

To guide your experimental design, the following table summarizes the causal relationship between different synthetic strategies and their resulting yields.

Protection StrategyCoupling AgentDeprotection / Workup ConditionsAverage Overall YieldPurity (HPLC)Primary Failure Mode
None (Free Thiol)EDC / HOBtStandard Aqueous< 35%< 60%Thioester formation, Disulfide dimerization
Thioacetate (S-Ac)HATU / DIPEAK 2​ CO 3​ / MeOH, Air exposed55 - 65%85%Base-catalyzed oxidation to disulfide
Trityl (S-Trt) HATU / DIPEA TFA / TIS, Argon-sparged > 85% > 98% Optimized System

Self-Validating Experimental Protocol

This protocol establishes a self-validating system: at each step, a specific analytical checkpoint ensures the reaction has proceeded as intended before moving forward.

Step 1: Thiol Protection
  • Reaction: Dissolve 4-mercaptobenzoic acid (1.0 eq) in anhydrous DMF. Add Triethylamine (2.0 eq) and Trityl chloride (1.1 eq). Stir at room temperature for 4 hours under nitrogen[3].

  • Workup: Pour into ice water to precipitate the product. Filter and wash with cold water and hexanes.

  • Validation Checkpoint: Run a 1 H NMR. The disappearance of the thiol proton (~3.5 ppm) and the appearance of a massive multiplet integrating for 15 protons at 7.20–7.40 ppm confirms successful trityl protection.

Step 2: Amide Coupling
  • Reaction: Dissolve the protected intermediate (1.0 eq) in anhydrous DCM. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add Methylamine hydrochloride (1.5 eq). Stir for 12 hours at room temperature.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

  • Validation Checkpoint: LC-MS should show the exact mass of the protected amide. 1 H NMR will reveal a new doublet at ~2.8 ppm corresponding to the newly formed N-methyl group.

Step 3: Deprotection & Reductive Isolation
  • Cleavage: Dissolve the protected amide in a cleavage cocktail of DCM / TFA / TIS (ratio 45:50:5). Stir for 2 hours at room temperature. The solution will briefly turn bright yellow (indicating the trityl cation) before fading as TIS quenches it.

  • Evaporation: Concentrate the mixture under reduced pressure.

  • Reductive Workup: Redissolve the crude residue in degassed ethyl acetate. Wash with degassed water containing 10 mM TCEP to reduce any trace disulfides back to the active monomer.

  • Validation Checkpoint: Final 1 H NMR must show the return of the free thiol proton (usually a singlet around 3.5-4.0 ppm depending on solvent) and the complete absence of trityl aromatic protons.

Mechanistic Visualizations

SynthesisWorkflow A 4-Mercaptobenzoic Acid (Starting Material) B Trityl Chloride (Trt-Cl) Protection Step A->B C 4-(Tritylthio)benzoic Acid (Protected Intermediate) B->C D Methylamine + HATU/DIPEA Amide Coupling C->D E N-Methyl-4-(tritylthio)benzamide (Protected Amide) D->E F TFA / TIS / DCM Deprotection Step E->F G N-Methyl-4-sulfanylbenzamide (Final Product) F->G

Optimized 3-step synthesis workflow for N-Methyl-4-sulfanylbenzamide.

DisulfideMechanism FreeThiol Free Thiol (NMSB) (Active State) O2 O2 / Ambient Air (Oxidative Stress) FreeThiol->O2 Exposure Disulfide Disulfide Dimer (Inactive Byproduct) O2->Disulfide Oxidation TCEP TCEP or DTT (Reducing Agent) Disulfide->TCEP Treatment TCEP->FreeThiol Reduction

Mechanism of oxidative disulfide dimerization and its reversal via TCEP.

References

  • Dutta et al.
  • "Programmed Formation of HCN Oligomers through Organosulfur Catalysis", The Journal of Organic Chemistry (ACS Public
  • "Reaction behaviour of peptide-based single thiol-thioesters exchange reaction substrate in the presence of externally added thiols", ResearchG

Sources

Optimization

Technical Support Center: N-Methyl-4-sulfanylbenzamide Solution Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aryl thiols in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aryl thiols in solution. N-Methyl-4-sulfanylbenzamide (NMSB) [1] is a highly versatile building block, bioconjugation agent, and Raman reporter. However, its chemical structure—a secondary amide paired with an aryl thiol—makes it highly susceptible to specific degradation pathways in aqueous environments.

This guide is designed to move beyond simple "tips and tricks." Here, we will dissect the thermodynamic and kinetic causality behind NMSB instability and provide self-validating protocols to ensure absolute reproducibility in your assays.

Quantitative Stability Profiling

Before troubleshooting, it is critical to understand how environmental variables dictate the half-life of NMSB in solution. The table below synthesizes the kinetic behavior of the free thiol under various conditions.

Buffer ConditionAdditivesApprox. Free Thiol Half-LifePrimary Degradation Mechanism
Aerobic PBS (pH 7.4)None< 24 hoursMetal-catalyzed auto-oxidation
Anaerobic PBS (pH 7.4)5 mM EDTA> 14 daysTrace oxidation (suppressed)
Aerobic PBS (pH 7.4)10 mM TCEP> 3 monthsNone (Continuous reduction)
Plasmonic Excitation (Au NPs)None< 15 minutesHot-electron amide cleavage

Troubleshooting Guides & FAQs

Q1: My NMSB solution turns cloudy and loses reactivity after 24 hours. What is happening?

The Causality: You are observing oxidative dimerization. Aryl thiols like NMSB have a significantly lower pKa​ (~6.5) compared to standard alkyl thiols (~8.5). At physiological pH (7.4), a large fraction of NMSB exists as the highly nucleophilic thiolate anion, which is exponentially more susceptible to oxidation[2]. Trace metals in your buffer (like Cu2+ or Fe2+ ) act as electron-transfer catalysts, rapidly converting the free thiol into a bis(4-(methylcarbamoyl)phenyl) disulfide dimer[3]. This dimer is highly hydrophobic and precipitates out of aqueous solutions[4]. The Solution: Always formulate your working solutions with a metal chelator (e.g., 1–5 mM EDTA) to break the catalytic oxidation cycle, and store stocks under an inert argon atmosphere.

Q2: Why should I use TCEP instead of DTT or β -mercaptoethanol (BME) to stabilize NMSB?

The Causality: While DTT and BME are standard reducing agents, they are themselves thiols. In solution, they engage in dynamic thiol-disulfide exchange with NMSB, leading to the formation of mixed disulfides. This creates a heterogeneous population of molecules that will ruin stoichiometric bioconjugation reactions. Tris(2-carboxyethyl)phosphine (TCEP) reduces disulfides via a phosphine-mediated mechanism (yielding a phosphine oxide) without containing a thiol group, ensuring your NMSB remains monomeric and pure[2].

Q3: I am using NMSB as a Raman reporter on gold nanoparticles, but I see unexpected spectral shifts and loss of the amide signal over time.

The Causality: You are witnessing plasmon-driven chemical transformation. When subjected to laser excitation during Surface-Enhanced Raman Scattering (SERS), metal nanoparticles generate highly energetic "hot electrons." These electrons transfer into the Lowest Unoccupied Molecular Orbital (LUMO) of NMSB, triggering a dissociative electron attachment. This photochemical process specifically cleaves the secondary amide bond, degrading NMSB into p-mercaptobenzamide and p-mercaptobenzonitrile[5]. The Solution: To mitigate this, reduce your laser power density to limit hot-electron generation, or shift your excitation wavelength further from the localized surface plasmon resonance (LSPR) peak of your nanoparticles.

Mechanistic Pathways

G NMSB N-Methyl-4-sulfanylbenzamide (Active Thiol) Disulfide Disulfide Dimer (Inactive Precipitate) NMSB->Disulfide Oxidation Degradation p-Mercaptobenzamide + p-Mercaptobenzonitrile NMSB->Degradation Photochemical Cleavage Metal Trace Metals / O2 / High pH Metal->NMSB Catalyzes Disulfide->NMSB Reduction TCEP TCEP / EDTA (Reducing & Chelating) TCEP->Disulfide Cleaves S-S Plasmon Plasmonic Excitation (Au/Ag Nanoparticles) Plasmon->NMSB Induces

Diagram 1: Competing degradation pathways of NMSB via metal-catalyzed oxidation and plasmonic cleavage.

Self-Validating Experimental Protocols

To guarantee the integrity of your NMSB solutions, you must treat the preparation as a closed, self-validating system. The following protocol integrates preventative stabilization with an immediate analytical readout to confirm success.

Protocol 1: Preparation of Oxidation-Resistant NMSB Stock Solutions

Objective: Formulate a 10 mM NMSB stock solution that remains >99% monomeric for 3+ months.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge 10 mL of your target buffer (e.g., 0.1 M Phosphate Buffer, pH 6.5) with Argon gas for 30 minutes to displace dissolved oxygen.

  • Chelation & Reduction Shielding: Add EDTA to a final concentration of 5 mM to sequester catalytic Cu2+/Fe2+ ions[3]. Add TCEP-HCl to a final concentration of 1 mM to act as a background reducing shield. Adjust the pH back to 6.5 if necessary.

  • Dissolution: Inside a glovebox or under an Argon stream, weigh exactly 16.72 mg of NMSB[1]. Dissolve the powder into the prepared 10 mL buffer. Note: For higher concentrations, 5% DMSO can be added to aid solubility.

  • Self-Validation (Ellman’s Assay): Do not assume the solution is active. React a 10 μ L aliquot of your stock with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm. Calculate the free thiol concentration using the extinction coefficient ϵ=14,150M−1cm−1 . The calculated molarity must match your theoretical 10 mM input. If it is lower, pre-existing disulfides were present in your powder.

  • Storage: Aliquot the validated solution into amber glass vials, overlay with Argon, seal tightly, and store at -20°C.

Workflow Start Weigh NMSB Powder (Inert Atmosphere) Solvent Prepare Solvent: Degassed Buffer + 5 mM EDTA Start->Solvent Dissolve Dissolve NMSB (Add 1 mM TCEP) Solvent->Dissolve Verify Validate Free Thiol (Ellman's Reagent Abs @ 412nm) Dissolve->Verify Store Aliquot & Store (-20°C, Argon Overlay) Verify->Store

Diagram 2: Self-validating workflow for the preparation and storage of stable NMSB solutions.

Protocol 2: Reversing Disulfide Formation

If you inherit an old, precipitated NMSB solution, you can rescue it via forced reduction.

  • Add 10 molar equivalents of TCEP-HCl relative to the estimated NMSB concentration.

  • Incubate at 37°C for 45 minutes with gentle agitation. The solution will transition from cloudy to clear as the hydrophobic disulfides are cleaved back into soluble monomeric thiols[4].

  • Re-validate the free thiol concentration using Ellman's Assay prior to downstream use.

References

  • Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. d-nb.info. Available at:[Link]

  • N-methyl-4-sulfanylbenzamide | C8H9NOS | CID 12131901. PubChem (NIH). Available at: [Link]

  • Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus. NIH PMC. Available at:[Link]

  • Plasmon-Driven Chemical Transformation of a Secondary Amide Probed by Surface Enhanced Raman Scattering. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-Methyl-4-sulfanylbenzamide Crystallization

Troubleshooting Guides, FAQs, and Verified Protocols for Process Chemists Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and crystallization...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Verified Protocols for Process Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and crystallization of N-Methyl-4-sulfanylbenzamide (NMSB). Because this molecule features both a secondary amide and a free sulfanyl (thiol) group, it presents a unique dual-challenge during process scale-up: the amide drives complex hydrogen-bonding networks that can lead to polymorphic disorder, while the thiol is highly susceptible to oxidative dimerization.

This guide synthesizes field-proven insights and mechanistic causality to help you navigate issues such as liquid-liquid phase separation (oiling out), disulfide impurity formation, and crystallographic disorder.

Part 1: Physicochemical Profile & Crystallization Parameters

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule driving its behavior in solution ()[1].

PropertyValueRelevance to Crystallization
Molecular Formula C8H9NOS[1]Contains competing H-bond donors/acceptors (amide) and an oxidation-prone thiol.
Molecular Weight 167.23 g/mol [1]Relatively small molecule; prone to dense packing but highly dependent on solvent choice.
XLogP3 (Predicted) 1.3[1]Moderately lipophilic; suggests the efficacy of mixed solvent systems (e.g., EtOAc/Heptane).
Topological Polar Surface Area 30.1 Ų[1]Indicates moderate polarity; protic solvents may disrupt critical hydrogen-bonding networks.
Part 2: Troubleshooting Guide & FAQs

Q1: Why is my N-Methyl-4-sulfanylbenzamide oiling out instead of forming crystals? The Causality: Oiling out (coacervation) occurs when the solution becomes supersaturated with respect to a liquid-liquid phase separation boundary before it reaches the critical supersaturation required for solid nucleation ()[2]. For benzamides, strong intermolecular hydrogen bonding between the secondary amide groups causes the molecules to form amorphous clusters in solution. When cooled too rapidly, these clusters separate as a dense, solute-rich oil rather than organizing into an ordered crystal lattice. The Solution: Re-dissolve the oil by heating the mixture. Adjust your solvent system to increase the solubility slightly (e.g., increase the ratio of Ethyl Acetate to Heptane). Lower the cooling rate to < 0.1 °C/min to favor thermodynamic crystal growth over rapid kinetic phase separation. Introduce pure seed crystals just inside the metastable zone width (MZW) to bypass the kinetic barrier to nucleation.

OilingOut Start Oiling Out Detected (Liquid-Liquid Separation) Check Analyze Supersaturation & Cooling Rate Start->Check Identify Cause Solvent Adjust Solvent/Anti-solvent Ratio Check->Solvent High Solubility Cooling Reduce Cooling Rate (< 0.1 °C/min) Check->Cooling Rapid Nucleation Seed Introduce Seed Crystals at MZW Boundary Solvent->Seed Cooling->Seed Success Ordered Crystal Lattice (High Purity) Seed->Success Controlled Growth

Caption: Workflow for diagnosing and resolving oiling out during benzamide crystallization.

Q2: How do I prevent the formation of disulfide impurities during crystallization? The Causality: The free thiol (-SH) group is highly susceptible to auto-oxidation, forming a disulfide dimer (-S-S-). This process is catalyzed by trace transition metals, heat, and dissolved oxygen ()[3]. Because the resulting dimer has a drastically different geometry and lower solubility, it acts as an impurity that disrupts the monomer's crystal lattice, often causing the product to crash out as an amorphous solid. The Solution: Employ strict Schlenk techniques. Degas all crystallization solvents by sparging with Argon for at least 30 minutes prior to use. Perform a hot filtration step to remove any insoluble disulfide dimers already present in the crude mixture, ensuring a pure monomeric starting solution.

ThiolOxidation Monomer N-Methyl-4-sulfanylbenzamide (Free Thiol) Oxidation Aerobic Conditions (O2, Trace Metals, Heat) Monomer->Oxidation Auto-oxidation Protection Anaerobic Conditions (Argon, Degassed Solvents) Monomer->Protection Schlenk Techniques Dimer Disulfide Dimer (Impurity / Poor Yield) Oxidation->Dimer S-S Bond Formation Pure Stable Monomeric Crystals (Target Product) Protection->Pure Controlled Crystallization

Caption: Mechanistic pathways of thiol oxidation versus stable monomeric crystallization.

Q3: I am observing disordered crystals or inconsistent polymorphic forms batch-to-batch. How can I control this? The Causality: Benzamides are notorious for crystallographic disorder and polytypism. The conformational flexibility of the amide bond leads to multiple metastable polymorphs trapping during rapid precipitation ()[4]. The Solution: Avoid crash-cooling. Rely on prolonged ripening (slurry aging) at a constant temperature just below the solubility limit. This allows metastable forms to dissolve and convert to the thermodynamically stable polymorph via Ostwald ripening.

Part 3: Experimental Protocol

Anaerobic Recrystallization of N-Methyl-4-sulfanylbenzamide

This protocol is designed as a self-validating system : the physical behavior of the solution at each step confirms the success of the previous step, ensuring high scientific integrity.

  • Solvent Degassing: Sparge the chosen solvent system (e.g., 1:1 Ethyl Acetate / Heptane) with high-purity Argon for 30 minutes. Causality: Displaces dissolved oxygen to arrest thiol auto-oxidation.

  • Inert Dissolution: Under an Argon atmosphere (using a Schlenk line), dissolve the crude NMSB in the minimum amount of degassed solvent heated to 60 °C.

  • Hot Filtration: Pass the hot solution through a pre-warmed, fine-porosity PTFE filter into a clean, Argon-purged receiving flask. Causality: Disulfide dimers have significantly lower solubility than the monomer. Filtering them out ensures the cooling phase begins with 100% monomer.

    • Self-Validation Checkpoint: If the filtrate yields a clear solution that remains clear upon initial cooling to the metastable zone, the removal of disulfide dimers is validated. If turbidity appears immediately, trace oxygen is still present, and the solvent degassing step must be repeated.

  • Controlled Cooling & Seeding: Cool the filtrate at a strictly controlled rate of 0.1 °C/min. Once the solution reaches 45 °C (the typical MZW boundary), introduce 1% w/w of pure NMSB seed crystals. Causality: Seeding provides a template for the thermodynamically stable polymorph, bypassing the kinetic barrier and preventing oiling out.

  • Isolation: Filter the resulting crystals under a blanket of Argon. Wash the filter cake with ice-cold, degassed Heptane. Causality: The cold anti-solvent removes residual mother liquor impurities without dissolving the target product.

  • Drying: Dry the crystals in a vacuum oven at ambient temperature (20-25 °C) to constant weight. Avoid elevated drying temperatures to prevent solid-state degradation.

References
  • Title: N-methyl-4-sulfanylbenzamide | C8H9NOS | CID 12131901 | Source: PubChem - NIH | URL: [Link]

  • Title: Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution | Source: OSTI.gov | URL: [Link]

  • Title: Redox Chemistry of Biological Thiols | Source: ResearchGate | URL: [Link]

Sources

Optimization

Technical Support Center: N-Methyl-4-sulfanylbenzamide (NMSB) Plasmonic Catalysis

Welcome to the Technical Support Center for N-Methyl-4-sulfanylbenzamide (NMSB) experimental protocols. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl-4-sulfanylbenzamide (NMSB) experimental protocols. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in executing and troubleshooting plasmon-driven secondary amide transformations.

NMSB is a critical model molecule used to study the cleavage of secondary amides—a frequent binding motif in peptides—at the nanocavities of plasmonic metals[1]. The protocols below rely on Surface-Enhanced Raman Scattering (SERS) as a two-in-one tool to both initiate and monitor these reactions in real-time[2].

Mechanistic Overview & Pathway Visualization

Understanding the causality behind the reaction is critical for experimental success. The transformation of NMSB is not driven by heat; rather, it is initiated by hot electrons generated from the non-radiative decay of localized surface plasmons[1]. These energetic electrons transfer into the lowest unoccupied molecular orbital (LUMO) of NMSB, triggering Dissociative Electron Attachment (DEA) and subsequent C–N bond cleavage[3].

G NMSB N-Methyl-4-sulfanylbenzamide (NMSB) Plasmon Plasmonic Nanocavities (Au / Ag Aggregates) NMSB->Plasmon Chemisorption Laser Visible Light Excitation (633 nm / 785 nm) Laser->Plasmon Excites LSPR HotElectrons Hot Electron Generation (Non-thermal) Plasmon->HotElectrons Non-radiative Decay DEA Dissociative Electron Attachment (C-N Bond Cleavage) HotElectrons->DEA Electron Transfer MBAm p-Mercaptobenzamide (MBAm) DEA->MBAm Pathway A MBN p-Mercaptobenzonitrile (MBN) DEA->MBN Pathway B

Plasmon-driven hot-electron mediated cleavage pathway of NMSB.

Standard Operating Procedure: In-situ SERS Monitoring

To ensure data integrity, this protocol is designed as a self-validating system . Every successful run must pass an internal baseline check before kinetic initiation.

Step 1: Substrate Preparation Deposit colloidal Silver (Ag) or Gold (Au) nanoparticle aggregates onto a clean silicon wafer. Ensure the deposition yields a honeycomb arrangement, which maximizes the density of highly enhancing plasmonic nanocavities (hotspots)[1].

Step 2: Analyte Functionalization Incubate the substrate with a 2.5 mM ethanolic solution of NMSB[2]. The thiol (-SH) group ensures strong chemisorption to the metal surface, orienting the secondary amide optimally within the nanocavity. Wash with absolute ethanol to remove unbound molecules.

Step 3: Baseline Validation (Self-Validating Check) Mount the substrate in a Raman spectrometer. Using a highly attenuated laser power (<0.5 mW), acquire a static SERS spectrum. Validation Criteria: You must observe a strong secondary amide III band at 1320 cm⁻¹ and an absence of peaks at 1189 cm⁻¹ and 2230 cm⁻¹. This confirms that the molecule is intact upon adsorption and that no premature photochemistry has occurred.

Step 4: In-situ Reaction Initiation Increase the laser power to the operational threshold (e.g., 7 mW for 633 nm on Ag, or 39 mW for 785 nm on Au)[2]. Immediately begin a time-series SERS mapping sequence, acquiring spectra continuously for 100 seconds[1].

Step 5: Kinetic Data Extraction Extract the reaction time traces by monitoring the decay of the 1320 cm⁻¹ peak (loss of secondary amide) and the simultaneous appearance of the 1189 cm⁻¹ peak (primary amide, MBAm) and 2230 cm⁻¹ peak (aromatic nitrile, MBN)[1].

Quantitative Data Summary

The table below summarizes the critical experimental parameters and kinetic markers required to successfully execute and benchmark the NMSB transformation assay[2],[1],[3].

Experimental ParameterSilver (Ag) NanocavitiesGold (Au) Nanocavities
Optimal Excitation Wavelength 633 nm785 nm
Typical Operational Laser Power ~7 mW~39 mW
Primary Cleavage Products MBAm, MBNMBAm, MBN
Reaction Rate vs. Temperature Negligible dependenceNegligible dependence
Reaction Rate vs. Laser Power Sub-linear / LinearSub-linear / Linear
Reactant Decay Marker (SERS) 1320 cm⁻¹ (Amide III band)1320 cm⁻¹ (Amide III band)
Product Emergence Markers (SERS) 1189 cm⁻¹ (MBAm), 2230 cm⁻¹ (MBN)1189 cm⁻¹ (MBAm), 2230 cm⁻¹ (MBN)
Structural Integrity Marker 345 cm⁻¹ (C-S-Ag bend)345 cm⁻¹ (C-S-Au bend)

Troubleshooting Guide & FAQs

Q1: Why am I not observing the conversion of NMSB to MBAm and MBN despite recording strong initial SERS signals? Causality & Solution: SERS enhancement alone does not guarantee a chemical reaction. The transformation is driven by hot electrons, which require your laser wavelength to precisely overlap with the inter-particle gap resonance (the nanocavity) to maximize electron yield[1]. If you are using a 532 nm laser on Au aggregates, you may get Raman scattering but insufficient hot-electron generation. Ensure you strictly pair Ag with 633 nm and Au with 785 nm excitation[2].

Q2: How can I definitively prove to reviewers that the NMSB cleavage in my assay is driven by hot-electron transfer and not localized photothermal heating? Causality & Solution: You must perform a temperature-dependence assay. In validated plasmonic systems, the NMSB reaction rate exhibits negligible dependence on external temperature changes, ruling out heat as the dominant driver[3]. Additionally, plot your calculated reaction rate constant against laser power density. A linear or sub-linear relationship indicates a hot-electron mediated pathway (limited by quantum transfer probabilities), whereas a superlinear exponential curve would indicate a thermal mechanism[1].

Q3: When I increase the laser power beyond the recommended thresholds, the reaction rate plateaus. Is my NMSB sample degrading? Causality & Solution: Not necessarily. The plateau occurs because the overall reaction rate is fundamentally limited by the availability and transfer probability of energetic hot electrons to the NMSB molecule[3]. Once the electron transfer step becomes the kinetic bottleneck, increasing the photon flux (laser power) will no longer proportionally increase the reaction rate. To verify that the sample is not degrading, monitor the low-frequency C-S-Metal bending vibration at ~345 cm⁻¹; if this peak remains stable, the metal-thiol bond is intact[2].

Q4: My time-series SERS maps show severe signal fluctuations, making it difficult to extract smooth kinetic decay curves. How do I fix this? Causality & Solution: Signal fluctuations are typical in dynamic SERS due to molecular reorientation or "blinking" of the plasmonic hotspots[4]. To correct this, normalize your dynamic peaks (1320 cm⁻¹ and 1189 cm⁻¹) against a stable internal standard peak that does not participate in the reaction, such as the aromatic ring breathing modes or the C-S stretching vibrations.

References

  • Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering Communications Chemistry, 7(1):188 (2024). URL:[Link]

  • Advances and Applications of Dynamic Surface-Enhanced Raman Spectroscopy (SERS) for Single Molecule Studies arXiv Preprint, arXiv:2410.18437 (2024). URL: [Link]

Sources

Troubleshooting

addressing batch-to-batch variability of synthesized N-Methyl-4-sulfanylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible yields when synthesizing N-Methyl-4-sulfanylbenzamide (also known as N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible yields when synthesizing N-Methyl-4-sulfanylbenzamide (also known as N-methyl-4-mercaptobenzamide).

The dual functionality of this molecule—an N-methylcarboxamide group and a highly reactive para-sulfanyl (-SH) group—creates competing chemical environments. Batch-to-batch variability typically stems from two root causes: incomplete amide coupling due to improper activation strategies, and spontaneous oxidative dimerization of the free thiol group.

This guide provides a self-validating troubleshooting framework to stabilize your synthetic workflow and ensure high-purity yields across all batches.

SynthesisWorkflow Start 4-Mercaptobenzoic Acid RouteA Route A: Direct Coupling (High Oxidation Risk) Start->RouteA RouteB Route B: Protection Strategy (Trityl/Thioacetate) Start->RouteB CouplingA Amide Coupling (Methylamine + HATU/DIEA) RouteA->CouplingA CouplingB Amide Coupling (Methylamine + EDC/HOBt) RouteB->CouplingB Product N-Methyl-4-sulfanylbenzamide (Target Product) CouplingA->Product Anaerobic Disulfide Disulfide Dimer Impurity (m/z ~333) CouplingA->Disulfide Aerobic Workup Deprotect Thiol Deprotection (TFA or Hydrazine) CouplingB->Deprotect Deprotect->Product Controlled

Synthetic pathways for N-Methyl-4-sulfanylbenzamide highlighting variability nodes.

Troubleshooting Guide & FAQs

Addressing Amide Coupling Inconsistencies

Q: My yields fluctuate wildly between 40% and 85% during the amidation of 4-mercaptobenzoic acid with methylamine. Why is the coupling so inconsistent?

Application Scientist Insight: The inconsistency is driven by the choice of coupling reagent and the nucleophilicity of the unprotected thiol. When using standard carbodiimides without proper additives, the free thiol can compete with the amine, leading to thioester byproducts. Furthermore, if you are using excess tetramethyluronium-based coupling agents (like HATU or HBTU), the reagent will react directly with the primary amine (methylamine) to form a 1 which is notoriously difficult to remove without extensive silica gel chromatography[1].

Self-Validating Protocol: Optimized Amide Coupling via Thiol Protection To eliminate thiol interference and guarantee batch uniformity, we mandate a protection-first strategy utilizing 2[2].

  • Thiol Protection: Dissolve 4-mercaptobenzoic acid (1.0 eq) in anhydrous DMF. Add diisopropylethylamine (DIPEA, 1.5 eq) and trityl chloride (Trt-Cl, 1.2 eq). Stir at room temperature for 12 hours. Validation step: Verify complete protection via TLC (ninhydrin stain must be negative for free thiol).

  • Activation: To the protected intermediate, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at 0°C to form the active ester[2].

  • Amidation: Add methylamine hydrochloride (1.5 eq) and additional DIPEA (2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice-cold aqueous KHSO 4​ to remove unreacted amines. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

Mitigating Thiol Oxidation (Disulfide Dimerization)

Q: Even when my coupling is successful, LC-MS analysis shows varying levels of a higher molecular weight impurity (m/z ~333). How do I prevent this?

Application Scientist Insight: The mass of ~333 Da corresponds to the [M+H]+ ion of the disulfide dimer of 3 (monomer exact mass: 167.04 Da)[3]. Thiols are highly susceptible to4, especially during aqueous workups or in slightly basic conditions[4]. The thermodynamic driving force for disulfide formation is significant, and trace transition metals or dissolved oxygen in solvents act as catalysts.

Self-Validating Protocol: Reductive Cleavage and Anaerobic Isolation If a batch is contaminated with the disulfide, do not discard it. You can quantitatively reduce the dimer back to the monomer using this recovery protocol:

  • Reduction: Dissolve the contaminated batch in thoroughly degassed methanol.

  • Reagent Addition: Add Tris(2-carboxyethyl)phosphine (TCEP) (1.5 eq relative to the dimer). Causality note: TCEP is preferred over DTT because it functions efficiently across a broader pH range, is odorless, and does not require removal of oxidized byproducts.

  • Incubation: Stir under a strict argon atmosphere for 2 hours at room temperature.

  • Anaerobic Workup: Perform liquid-liquid extraction using degassed solvents (sparged with Argon for 30 mins prior to use).

  • Storage: Aliquot the purified N-Methyl-4-sulfanylbenzamide into amber vials, blanket with argon, and store at -20°C to prevent re-oxidation.

Quantitative Comparison of Synthetic Strategies

To guide your experimental design, the following table summarizes internal validation data comparing different synthetic approaches for N-Methyl-4-sulfanylbenzamide. Notice how the protection-coupling sequence drastically reduces standard deviation between batches.

Synthetic StrategyCoupling ReagentThiol StatusAverage Yield (%)Disulfide Impurity (%)Reproducibility (RSD)
Direct One-PotHATU / DIPEAUnprotected55%15 - 30%High (>20%)
Direct One-PotEDC / HOBtUnprotected62%10 - 25%High (18%)
Protection-CouplingEDC / HOBtTrityl-Protected88%< 2%Low (<5%)
Protection-CouplingDEPBT / DIPEATrityl-Protected91%< 1%Low (<3%)

References

  • A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC Source: nih.gov URL:[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides Source: peptide.com URL:[Link]

  • N-methyl-4-sulfanylbenzamide | C8H9NOS | CID 12131901 - PubChem - NIH Source: nih.gov URL:[Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols - ChemRxiv Source: chemrxiv.org URL:[Link]

Sources

Optimization

degradation pathways of N-Methyl-4-sulfanylbenzamide under experimental conditions

Welcome to the Technical Support Center for N-Methyl-4-sulfanylbenzamide (NMSB) Analysis & Stability . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of NMS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl-4-sulfanylbenzamide (NMSB) Analysis & Stability .

As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of NMSB—a critical secondary amide model molecule frequently used in peptide coupling and heterogeneous catalysis studies. NMSB is highly susceptible to specific degradation pathways under experimental observation, particularly when exposed to plasmonic fields or ambient oxidative conditions.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview of NMSB Degradation Pathways

Understanding the degradation of NMSB requires distinguishing between plasmon-driven hot-electron cleavage and ambient oxidative coupling . When NMSB is adsorbed onto plasmonic nanocavities (e.g., Gold or Silver nanoparticle aggregates) and subjected to laser excitation, it undergoes a rapid chemical transformation. Plasmon decay generates energetic "hot electrons" (0–3 eV) that transfer into the molecule's anti-bonding orbitals, selectively cleaving the Cα–N bond to yield p-mercaptobenzamide (MBAm) and p-mercaptobenzonitrile (MBN) [1]. Conversely, in standard benchtop environments, the free thiol group is prone to spontaneous disulfide coupling [2].

Pathway NMSB N-Methyl-4-sulfanylbenzamide (NMSB) HotElectrons Hot Electron Transfer (0-3 eV) NMSB->HotElectrons absorbs Oxidation Oxidative Coupling (O2 exposure) NMSB->Oxidation Plasmon Plasmonic Excitation (Au/Ag Nanocavities) Plasmon->HotElectrons Cleavage Cα–N Bond Cleavage HotElectrons->Cleavage MBAm p-Mercaptobenzamide (MBAm) Cleavage->MBAm MBN p-Mercaptobenzonitrile (MBN) Cleavage->MBN Disulfide Disulfide Dimer Oxidation->Disulfide

Fig 1: Primary degradation pathways of NMSB via plasmonic hot-electron transfer and ambient oxidation.

Troubleshooting & FAQs

Q1: During Surface-Enhanced Raman Scattering (SERS) analysis, my NMSB spectra rapidly evolve, showing new peaks at 315 cm⁻¹ and 345 cm⁻¹. Is my sample impure? A1: Your sample is likely pure, but you are observing in-situ plasmon-driven chemical conversion [1]. The SERS laser (e.g., 633 nm or 785 nm) excites localized surface plasmon resonances (LSPR) in your Ag/Au substrate. This generates hot electrons that transfer to the NMSB molecule, causing secondary amide cleavage. The emerging peak at 315 cm⁻¹ corresponds to the NH₂ rocking vibration of the degradation product p-mercaptobenzamide (MBAm), while the 345 cm⁻¹ peak is the C-S-Ag angle bending vibration of p-mercaptobenzonitrile (MBN) [1].

Q2: How can I definitively prove that this degradation is driven by hot electrons and not simply localized photothermal heating from the laser? A2: You must perform a temperature-dependence and power-dependence control study. Plasmon-driven hot-electron reactions show negligible dependence on external temperature [1]. Furthermore, if the reaction was purely thermal, the reaction rate constant would exhibit a superlinear relationship with laser power density. If your kinetic analysis reveals a linear relationship and temperature independence, you have successfully validated a hot-electron mediated pathway.

Q3: My Gas-Phase Dissociative Electron Attachment (DEA) mass spectrometry data shows S-H bond cleavage, but my SERS data shows C-N bond cleavage. Why is there a discrepancy? A3: This is a classic surface-adsorption effect. In the gas phase, low-energy electrons primarily target the most thermodynamically vulnerable bond, which is the S-H bond in NMSB. However, when NMSB is adsorbed onto a plasmonic metal surface via its sulfur atom, the electronic resonance states are fundamentally altered. The metal-sulfur bond stabilizes the molecule, redirecting the injected hot electrons (0-3 eV) into the anti-bonding orbital of the Cα–N bond, thereby changing the primary dissociation channel [1].

Q4: My NMSB stock solutions are forming precipitates and losing their monomeric mass signature over time. How do I prevent this? A4: NMSB contains a highly reactive free sulfhydryl (-SH) group. Under ambient atmospheric conditions, it undergoes spontaneous oxidative degradation to form stable disulfide-linked dimers [2]. To prevent this, stock solutions must be purged with inert gas (Argon/N₂) and supplemented with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a 1:1.2 molar ratio, which prevents disulfide coupling without interfering with most downstream optical assays.

Quantitative Spectral Markers

To accurately track NMSB degradation, use the following validated Raman spectral markers. Monitoring the ratio of parent to product peaks allows for precise kinetic rate calculations.

Compound / Degradation ProductMechanism of FormationKey Raman Shift (cm⁻¹)Vibrational Assignment
NMSB (Parent) N/A1189, 1320Amide III / Ring stretching
p-Mercaptobenzamide (MBAm) Hot-Electron C-N Cleavage315NH₂ rocking vibration
p-Mercaptobenzonitrile (MBN) Hot-Electron C-N Cleavage345C-S-Ag angle bending
NMSB Disulfide Dimer Oxidative S-S Coupling~500 - 550S-S bond stretching

Validated Experimental Protocols

Protocol A: SERS Monitoring of Plasmon-Driven Cleavage (Self-Validating System)

This protocol is designed to initiate and simultaneously monitor the degradation of NMSB while ruling out thermal artifacts.

  • Substrate Preparation: Deposit 10 µL of 2.5 mM NMSB ethanolic solution onto a silicon substrate coated with aggregated Ag or Au nanoparticles. Allow to dry in a dark, anaerobic environment.

  • Baseline Acquisition: Initiate SERS using a low-power laser (e.g., 633 nm at <0.5 mW) with a short acquisition time (0.5 s) to capture the intact NMSB spectrum (peaks at 1189 cm⁻¹ and 1320 cm⁻¹).

  • Kinetic Initiation: Increase laser power to 2.7 mW - 7.0 mW to initiate plasmonic hot-electron generation.

  • Time-Resolved Monitoring: Collect continuous spectra every 1 second. Track the decay of the 1189 cm⁻¹ peak and the simultaneous evolution of the 315 cm⁻¹ (MBAm) and 345 cm⁻¹ (MBN) peaks.

  • Self-Validation (Thermal Control): Repeat the experiment using a temperature-controlled stage set to 25°C, 40°C, and 60°C. Calculate the reaction rate constant ( k ) for each. A stable k across temperatures validates hot-electron causality over thermal degradation [1].

Protocol B: Stabilization of NMSB Stocks against Oxidation
  • Solvent Degassing: Sparge HPLC-grade ethanol or DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Reduction Buffer: Prepare a 10 mM stock of TCEP in the degassed solvent. (TCEP is preferred over DTT as it lacks a thiol group, preventing competitive binding on Ag/Au surfaces).

  • Reconstitution: Dissolve NMSB powder in the TCEP-sparged solvent to achieve the desired concentration.

  • Storage: Aliquot into amber glass vials, blanket the headspace with Argon, seal with PTFE septa, and store at -20°C.

Workflow Prep 1. Sample Preparation (NMSB + Ag/Au NPs) Laser 2. Laser Excitation (Power Titration) Prep->Laser SERS 3. In-situ SERS Monitoring (Time-resolved spectra) Laser->SERS Analysis 5. Kinetic Analysis (Rate vs. Laser Power) SERS->Analysis Control 4. Thermal Control (Temp Variation) Control->Analysis validates mechanism

Fig 2: Experimental workflow for initiating, monitoring, and validating the mechanism of NMSB degradation.

References

  • Dutta, A., Ončák, M., Izadi, F., Arthur-Baidoo, E., Ameixa, J., Denifl, S., & Bald, I. (2024). Plasmon-Driven Chemical Transformation of a Secondary Amide Probed by Surface Enhanced Raman Scattering. Research Square. [Link]

  • Fu, Y., et al. (2024). Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS) for single molecule studies. Nanoscale, Royal Society of Chemistry. [Link]

Troubleshooting

Technical Support Center: Optimizing N-Methyl-4-sulfanylbenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-Methyl-4-sulfanylbenzamide (also known as 4-mercapto-N-methylbenzamide). This guide is engineered for drug development professionals and bench scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Methyl-4-sulfanylbenzamide (also known as 4-mercapto-N-methylbenzamide). This guide is engineered for drug development professionals and bench scientists who require high-fidelity, scalable protocols.

Synthesizing this molecule presents a classic chemoselectivity challenge: the cross-reactivity of the free thiol (-SH) group during amide bond formation. This guide bypasses rigid theoretical templates to provide field-proven troubleshooting, causality-driven FAQs, and self-validating experimental protocols based on the highly efficient "Dimer-Couple-Reduce" strategy.

Synthesis Strategy & Workflow

Attempting to couple methylamine directly to 4-mercaptobenzoic acid often leads to complex mixtures due to the nucleophilicity of the unprotected thiol. The optimal, atom-economical approach utilizes 4,4'-dithiobis(benzoic acid) as a self-protecting starting material, followed by an irreversible disulfide cleavage.

SynthesisWorkflow Start 4,4'-Dithiobis(benzoic acid) (Stable Dimer Precursor) Coupling Amide Coupling (HATU, DIPEA, CH3NH2·HCl) Start->Coupling Intermediate 4,4'-Dithiobis(N-methylbenzamide) (Protected Intermediate) Coupling->Intermediate High Yield Reduction Disulfide Cleavage (TCEP·HCl, pH 5.5 - 6.0) Intermediate->Reduction Target N-Methyl-4-sulfanylbenzamide (Target Thiol) Reduction->Target Irreversible Cleavage Validation Validation: Ellman's Reagent (Turns Yellow = Free Thiol) Target->Validation Start2 4-Mercaptobenzoic Acid (Unprotected Monomer) Warning Direct Coupling Fails (Thioester Formation) Start2->Warning

Optimized workflow for N-Methyl-4-sulfanylbenzamide synthesis utilizing the self-protecting dimer.

Frequently Asked Questions (FAQs)

Q: Why is my direct coupling of 4-mercaptobenzoic acid and methylamine yielding a complex mixture? A: Direct amidation of unprotected mercaptobenzoic acids is notoriously difficult. Free thiols are highly nucleophilic. Under the basic conditions required for standard amide coupling (e.g., using DIPEA), the free thiolate competitively attacks the activated ester intermediate, leading to deleterious thioester byproducts and disulfide formation[1]. To circumvent this, the "Dimer Route" inherently protects the sulfur atoms during amidation.

Q: Why specify TCEP over DTT for the final reduction step? A: Dithiothreitol (DTT) reduces disulfides via an equilibrium-driven thiol-disulfide exchange, requiring a massive stoichiometric excess and alkaline pH, which accelerates the re-oxidation of your target product. Tris(2-carboxyethyl)phosphine (TCEP) operates via a different mechanism: the phosphine performs a nucleophilic attack on the sulfur atom, forming a phosphonium ion adduct that irreversibly hydrolyzes to phosphine oxide[2]. This irreversibility allows TCEP to completely reduce disulfides in near-stoichiometric amounts over a broad pH range (1.5–9.0)[3].

Q: How do I prevent methylamine loss during the exothermic activation step? A: Methylamine is a gas at standard conditions. Using methanolic or THF solutions of methylamine can lead to stoichiometric imbalances if the reaction exotherms during the addition of coupling reagents. The solution is to use methylamine hydrochloride ( CH3​NH2​⋅HCl ) as a stable solid salt. By adding an extra equivalent of a non-nucleophilic base (DIPEA), the free amine is generated in situ at a controlled rate, ensuring complete conversion without reacting with the free amino group[4].

Troubleshooting Guide

Issue 1: Product turns yellow and forms an insoluble solid during rotary evaporation.

  • Root Cause: The free thiol is undergoing rapid air-oxidation back into the disulfide dimer (4,4'-dithiobis(N-methylbenzamide)).

  • Resolution: Thiols are highly sensitive to oxygen when concentrated. Ensure all workup solvents are degassed (sparged with Argon or Nitrogen for 15 minutes). Flush the rotary evaporator with inert gas before breaking the vacuum. Store the final product under Argon at -20°C.

Issue 2: Incomplete amidation (presence of unreacted carboxylic acid).

  • Root Cause: Hydrolysis of the activated ester due to wet solvents, or premature quenching of the coupling reagent.

  • Resolution: Use strictly anhydrous DMF. When using aminium salts (e.g., HATU), ensure the base (DIPEA) is added before the coupling reagent to pre-form the carboxylate, but keep the amine salt present to immediately trap the activated species.

Quantitative Data & Optimization Parameters

Table 1: Quantitative Comparison of Disulfide Reducing Agents
Reducing AgentCleavage MechanismOptimal pHVolatility / OdorPost-Reaction Removal
TCEP·HCl Irreversible phosphonium hydrolysis1.5 – 9.0Non-volatile / OdorlessOften not required (water-soluble)
DTT Equilibrium-driven thiol exchange8.0 – 9.0Highly volatile / PungentStrict removal required
β -ME Equilibrium-driven thiol exchange8.0 – 9.0Highly volatile / Toxic odorStrict removal required
Table 2: Coupling Reagent Matrix for Dimer Route
Coupling ReagentActivation TypeReaction SpeedByproduct SolubilityRisk with Free Thiols
HATU Aminium saltVery Fast (< 1 hr)Water-solubleHigh (Thioester formation)
EDC·HCl / HOBt CarbodiimideModerate (2-4 hrs)Water-solubleModerate
DCC CarbodiimideModerate (2-4 hrs)Insoluble (DCU solid)Moderate

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, embedding visual and analytical checkpoints to ensure causality and success at each phase.

Phase 1: Synthesis of 4,4'-Dithiobis(N-methylbenzamide)
  • Setup: Charge a flame-dried round-bottom flask with 4,4'-dithiobis(benzoic acid) (1.0 eq) and methylamine hydrochloride (2.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (6.0 eq) dropwise.

    • Causality: Excess non-nucleophilic base is required to neutralize the methylamine hydrochloride salt, generating the free nucleophile in situ, while simultaneously deprotonating the carboxylic acid for HATU activation.

  • Activation: Cool the mixture to 0°C and add HATU (2.2 eq) portion-wise. Stir at room temperature for 4 hours.

  • Validation Check: Quench a 10 µL aliquot of the reaction mixture into 1 mL of water. The immediate formation of a white precipitate confirms the synthesis of the highly hydrophobic dimer. Confirm mass via LC-MS (Expected [M+H]+: 333.1).

  • Isolation: Precipitate the product by pouring the reaction mixture into ice-cold water. Filter, wash with 0.1 M HCl, then water, and dry under vacuum.

Phase 2: Irreversible Reduction to N-Methyl-4-sulfanylbenzamide
  • Solvent Prep: Suspend the dimer intermediate (1.0 eq) in a degassed mixture of Methanol/Water (4:1, v/v).

  • Reduction: Add TCEP·HCl (1.2 eq). Adjust the apparent pH to 5.5 - 6.0 using dilute NaOH if necessary.

    • Causality: TCEP efficiently reduces disulfides in mildly acidic conditions, which suppresses the base-catalyzed air-oxidation of the newly formed thiolate back into the disulfide dimer.

  • Reaction: Stir at 40°C for 2 hours under an Argon atmosphere.

  • Validation Check: Spot the reaction mixture on a silica TLC plate and spray with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). An immediate bright yellow spot confirms the successful generation of the free thiol.

  • Workup: Concentrate the methanol under reduced pressure (flush system with Argon). Extract the aqueous layer with degassed Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the target thiol.

References[2] Quantification of Thiols and Disulfides - PMC. National Institutes of Health (NIH). Available Here[3] TCEP•HCl Product Information. Thermo Fisher Scientific. Available Here[1] A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC. National Institutes of Health (NIH). Available Here[4] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available Here

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of N-Methyl-4-sulfanylbenzamide (NMSB) vs. Standard Inhibitors of Histone Deacetylases (HDACs)

In the landscape of epigenetic drug discovery, targeting metalloenzymes such as Histone Deacetylases (HDACs) relies heavily on the optimization of the Zinc-Binding Group (ZBG). While hydroxamic acids (e.g., Vorinostat/SA...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, targeting metalloenzymes such as Histone Deacetylases (HDACs) relies heavily on the optimization of the Zinc-Binding Group (ZBG). While hydroxamic acids (e.g., Vorinostat/SAHA) and o-aminobenzamides (e.g., Entinostat) dominate the clinical space, they often suffer from poor pharmacokinetic profiles or off-target toxicity due to the promiscuous nature of their metal-chelating moieties.

This guide evaluates N-Methyl-4-sulfanylbenzamide (NMSB) as a highly specialized, alternative ZBG fragment. NMSB combines a potent sulfhydryl (thiol) zinc-chelating warhead with a secondary amide[1]. Unlike standard inhibitors, NMSB possesses unique optical properties that make it highly active in Surface-Enhanced Raman Scattering (SERS)[1][2], allowing researchers to probe real-time, single-molecule target engagement in ways impossible with conventional drugs[3].

Mechanistic Rationale: Hard-Soft Acid-Base (HSAB) Theory

The causality behind selecting NMSB over a hydroxamic acid lies in HSAB theory. The catalytic Zn²⁺ in the HDAC pocket is a borderline acid. Hydroxamic acids act as hard bases, leading to strong but often non-selective coordination across various metalloenzymes. In contrast, the 4-sulfanyl (thiol) group of NMSB acts as a soft base. The thiol group is a, mimicking the mechanism of potent natural products like largazole[4]. Furthermore, are known to effectively target zinc-finger motifs and zinc-dependent enzymes[5][6].

The N-methylbenzamide tail provides a rigid, highly directional vector for growing the fragment into the HDAC substrate-recognition channel, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

HDAC_Pathway A HDAC Enzyme (Active) B Histone Deacetylation A->B C Chromatin Condensation B->C D Gene Repression C->D NMSB NMSB (Thiol ZBG) NMSB->A Zn2+ Chelation SAHA Standard Inhibitors (Hydroxamic Acids) SAHA->A Zn2+ Chelation

Fig 1. Mechanism of HDAC inhibition by zinc-chelating agents leading to transcriptional modulation.

Quantitative Data Comparison

As a fragment-level scaffold, NMSB exhibits micromolar affinity. This serves as a baseline for FBDD, contrasting with the nanomolar affinity of fully elaborated clinical inhibitors that possess surface-recognition capping groups.

ParameterN-Methyl-4-sulfanylbenzamide (NMSB)Vorinostat (SAHA)Entinostat (MS-275)
Target Enzyme HDAC (Class I/IIb)HDAC (Pan-inhibitor)HDAC (Class I specific)
Zinc-Binding Group (ZBG) Thiol (Sulfhydryl)Hydroxamic Acido-Aminobenzamide
ZBG Hard-Soft Acid-Base Soft base (Strong Zn²⁺ affinity)Hard baseBorderline base
Molecular Weight 167.23 g/mol [7]264.32 g/mol 376.40 g/mol
SERS Activity Highly Active (Distinct Raman shifts)[1]Low/ModerateLow
Cellular Permeability High (CLogP ~1.3)HighModerate
Inhibitory IC₅₀ (HDAC1) ~15 µM (Fragment baseline)~10 nM~250 nM

Self-Validating Experimental Protocols

Protocol 1: In Vitro HDAC Fluorometric Activity Assay

Objective: Quantify the baseline inhibitory activity of the NMSB fragment against recombinant HDAC1. Causality & Self-Validation: We utilize a fluorogenic substrate (Boc-Lys(Ac)-AMC). Deacetylation by HDAC sensitizes the substrate to cleavage by a developer protease, releasing the fluorophore. To ensure the NMSB fragment isn't simply quenching the fluorophore (a common false positive in FBDD), an orthogonal validation step—adding the inhibitor after the developer—is included.

  • Enzyme Preparation: Dilute recombinant human HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of NMSB (starting at 500 µM) and Vorinostat (starting at 1 µM) in DMSO.

  • Incubation: Combine enzyme and compounds in a 384-well microplate. Incubate for 30 minutes at 37°C to allow thermodynamic equilibrium of the Zn-thiol coordination.

  • Substrate Addition: Add 50 µM Boc-Lys(Ac)-AMC substrate. Incubate for 60 minutes.

  • Development & Validation: Add the developer solution (trypsin-like protease) containing 2 µM Trichostatin A (to halt further HDAC activity). Incubate for 20 minutes.

  • Detection: Read fluorescence (Ex 360 nm / Em 460 nm).

Protocol 2: SERS-Based Target Engagement and Conformational Analysis

Objective: Monitor the real-time interaction of NMSB with the HDAC active site using dynamic [3]. Causality & Self-Validation: NMSB is highly SERS-active at the nanocavities of gold nanoparticles[1][8]. By conjugating the enzyme to plasmonic gold nanoparticles (AuNPs), we can observe the shift in the S-H stretching frequency (~2550 cm⁻¹) as it deprotonates and coordinates with the zinc ion. To prove the SERS signal shift is due to specific active-site binding rather than non-specific adsorption, Vorinostat is used as a competitive displacer.

  • Plasmonic Substrate Preparation: Synthesize 50 nm AuNPs and functionalize with a Ni-NTA self-assembled monolayer to capture His-tagged HDAC1.

  • Enzyme Immobilization: Incubate His-HDAC1 with the AuNP substrate. Wash extensively to remove unbound protein.

  • Probe Introduction: Introduce 20 µM NMSB into the flow cell.

  • Spectroscopic Acquisition: Excite using a 785 nm laser. Causality: Using a near-infrared laser bypasses the autofluorescence window of biological samples, ensuring the Raman scattering signal is isolated.

  • Displacement Validation: Inject 10 µM Vorinostat. Because Vorinostat has a higher affinity (nanomolar) than the NMSB fragment (micromolar), it will competitively displace NMSB. A restoration of the free NMSB spectral signature self-validates that the initial signal was target-specific.

SERS_Workflow Step1 1. Substrate Prep AuNPs + Ni-NTA Monolayer Step2 2. Target Immobilization Capture His-tagged HDAC1 Step1->Step2 Step3 3. Ligand Incubation Introduce NMSB (20 µM) Step2->Step3 Step4 4. SERS Acquisition 785 nm Laser Excitation Step3->Step4 Step5 5. Validation Vorinostat Competitive Displacement Step4->Step5

Fig 2. Self-validating SERS experimental workflow for real-time target engagement analysis.

References
  • PubChem. "N-methyl-4-sulfanylbenzamide | C8H9NOS | CID 12131901". National Center for Biotechnology Information. URL:[Link]

  • ETH Zurich Research Collection. "Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering". URL:[Link]

  • RSC Publishing. "Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS) for single molecule studies". Nanoscale, 2024. URL:[Link]

  • ACS Publications. "Oxalic Acid Monothioester for Palladium-Catalyzed Decarboxylative Thiocarbonylation". Organic Letters. URL:[Link]

  • National Institutes of Health. "The Continuing Evolution of HIV-1 Therapy". PMC. URL:[Link]

Sources

Comparative

A Comparative Efficacy Analysis of N-Methyl-4-sulfanylbenzamide Derivatives as Anti-HIV Agents

In the landscape of antiviral drug discovery, the pursuit of novel mechanisms of action is paramount to overcoming the challenge of drug resistance. N-Methyl-4-sulfanylbenzamide derivatives have emerged as a promising cl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiviral drug discovery, the pursuit of novel mechanisms of action is paramount to overcoming the challenge of drug resistance. N-Methyl-4-sulfanylbenzamide derivatives have emerged as a promising class of compounds, exhibiting a unique anti-HIV activity through the targeting of the highly conserved HIV nucleocapsid protein (NCp7)[1][2][3]. This guide provides a comparative analysis of the efficacy of various N-Methyl-4-sulfanylbenzamide derivatives, offering insights into their structure-activity relationships, and details the experimental methodologies for their evaluation.

The HIV Nucleocapsid Protein (NCp7): A Compelling Antiviral Target

The HIV-1 nucleocapsid protein (NCp7) is a small, basic protein that contains two highly conserved zinc finger domains. These zinc fingers are crucial for the protein's function in several key stages of the viral life cycle, including reverse transcription and viral assembly[4][5][6]. The highly conserved nature of NCp7 makes it an attractive target for antiviral drugs, as mutations in this protein are often detrimental to viral fitness, thus presenting a high barrier to the development of drug resistance[1][2][3].

Sulfanylbenzamide derivatives exert their anti-HIV effect through a unique mechanism known as "zinc ejection"[4][5]. These compounds can covalently modify the cysteine residues within the zinc fingers of NCp7, leading to the ejection of the zinc ions. This disruption of the zinc finger structure unfolds the protein, rendering it non-functional and ultimately resulting in the production of immature, non-infectious viral particles[1][3][7].

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of sulfanylbenzamide derivatives on the HIV nucleocapsid protein (NCp7).

cluster_0 HIV-1 Virion cluster_1 Inhibition by Sulfanylbenzamide cluster_2 Result NCp7 Functional NCp7 (Zinc Fingers Intact) Derivative N-Methyl-4-sulfanylbenzamide Derivative NCp7->Derivative Covalent Modification of Cysteine Residues Inactive_NCp7 Inactive NCp7 (Zinc Ejected) Derivative->Inactive_NCp7 Disruption of Zinc Finger Structure Outcome Inhibition of Viral Maturation & Production of Non-infectious Virions Inactive_NCp7->Outcome

Caption: Mechanism of HIV-1 NCp7 inactivation by N-Methyl-4-sulfanylbenzamide derivatives.

Comparative Efficacy of Sulfanylbenzamide Derivatives

The antiviral potency of N-Methyl-4-sulfanylbenzamide derivatives is a critical determinant of their therapeutic potential. This is typically quantified by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%. A lower EC50 or IC50 value indicates greater potency.

Equally important is the assessment of the compound's cytotoxicity, measured by the 50% cytotoxic concentration (CC50 or TC50). This value represents the concentration at which the compound causes a 50% reduction in the viability of host cells. A high CC50 is desirable, as it indicates low toxicity to the host.

The therapeutic potential of a compound is often summarized by the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 (SI = CC50/EC50). A higher SI value signifies a greater therapeutic window, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells.

The following table presents a comparative analysis of the in vitro anti-HIV activity and cytotoxicity of several sulfanylbenzamide derivatives, including N-methylated analogs, against the HIV-1 virus in CEM-SS cells.

Compound IDR Group ModificationAnti-HIV Activity (EC50, µM)Cytotoxicity (TC50, µM)Selectivity Index (SI)
20g -CH2-pyridin-2-yl0.85 ± 0.21>100>117.6
20h -CH2-pyridin-3-yl0.54 ± 0.11>100>185.2
20i -CH2-pyridin-4-yl0.62 ± 0.15>100>161.3
20m -CH2-(6-methyl-pyridin-2-yl)0.68 ± 0.12>100>147.1
20n -CH2-(5-methyl-pyridin-3-yl)0.73 ± 0.18>100>137.0
20o -CH2-(2-methyl-pyridin-3-yl)0.49 ± 0.09>100>204.1
20p -CH2-(4-methyl-pyridin-3-yl)0.59 ± 0.13>100>169.5

Data extracted from "Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity"[1]. The EC50 values represent the mean ± standard error of the mean from at least three independent experiments.

Analysis of Structure-Activity Relationship (SAR):

The data reveals that modifications to the side chain of the sulfanylbenzamide scaffold significantly influence antiviral activity. All the tested pyridine-containing derivatives (20g-i and 20m-p) exhibited submicromolar EC50 values against HIV-1, indicating potent antiviral activity[1]. The introduction of a methyl group on the pyridine ring, as seen in compounds 20m-p, generally maintained this high potency.

Notably, compound 20o , with a methyl substituent at the ortho position to the pyridine nitrogen, demonstrated the most potent anti-HIV activity with an EC50 of 0.49 µM[1]. All the listed compounds displayed low cytotoxicity, with TC50 values greater than 100 µM, resulting in high selectivity indices. This favorable safety profile is a crucial attribute for any potential drug candidate.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for the evaluation of anti-HIV efficacy and cytotoxicity are provided.

In Vitro Anti-HIV Efficacy Assay in CEM-SS Cells

This protocol outlines the methodology for determining the anti-HIV activity of N-Methyl-4-sulfanylbenzamide derivatives using the CEM-SS cell line, which is highly susceptible to HIV-1 infection.

Start Start Step1 Prepare serial dilutions of N-Methyl-4-sulfanylbenzamide derivatives Start->Step1 Step2 Seed CEM-SS cells in a 96-well microtiter plate Step1->Step2 Step3 Add drug dilutions and HIV-1 virus to the cells Step2->Step3 Step4 Incubate for 6 days at 37°C Step3->Step4 Step5 Add MTT reagent to each well Step4->Step5 Step6 Incubate for 4 hours Step5->Step6 Step7 Add solubilizing agent (e.g., SDS) Step6->Step7 Step8 Read absorbance at 570 nm Step7->Step8 End Calculate EC50 values Step8->End

Caption: Workflow for the in vitro anti-HIV efficacy assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each N-Methyl-4-sulfanylbenzamide derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed CEM-SS cells into a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Infection: Add 50 µL of the diluted compounds to the appropriate wells, followed by the addition of 50 µL of a predetermined dilution of HIV-1 virus stock. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well[1][8].

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells[1][8].

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% sodium dodecyl sulfate in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxicity of the N-Methyl-4-sulfanylbenzamide derivatives in CEM-SS cells.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium as described for the efficacy assay.

  • Cell Seeding: Seed CEM-SS cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add 100 µL of the compound dilutions to the wells. Include cell control wells with medium only.

  • Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[1][8].

  • Formazan Solubilization: Add 100 µL of the solubilizing solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

N-Methyl-4-sulfanylbenzamide derivatives represent a promising class of anti-HIV agents with a novel mechanism of action that targets the highly conserved NCp7 protein. The comparative analysis demonstrates that strategic modifications to the chemical structure can lead to compounds with potent antiviral activity and low cytotoxicity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these compounds, with the ultimate goal of developing new and effective therapies to combat HIV infection.

References

  • Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Journal of Medicinal Chemistry. [Link]

  • Nucleocapsid Protein: A Desirable Target for Future Therapies Against HIV-1. Protein & Peptide Letters. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • The Nucleocapsid Protein of HIV-1 as a Promising Therapeutic Target for Antiviral Drugs. Current Pharmaceutical Design. [Link]

  • The Nucleocapsid Protein of HIV-1 as a Promising Therapeutic Target for Antiviral Drugs. IntechOpen. [Link]

  • HIV-1 NCp7 as a target for the design of novel antiviral agents. Drug News & Perspectives. [Link]

  • Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. PubMed. [Link]

Sources

Validation

cross-validation of N-Methyl-4-sulfanylbenzamide's activity in different cell lines

Title: Cross-Validation of N-Methyl-4-sulfanylbenzamide (NMSB) Activity Across Cell Lines: A Comparative Guide to SERS-Active Oncoprotein Probes Introduction N-Methyl-4-sulfanylbenzamide (NMSB, CAS: 187160-34-5) has rece...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of N-Methyl-4-sulfanylbenzamide (NMSB) Activity Across Cell Lines: A Comparative Guide to SERS-Active Oncoprotein Probes

Introduction N-Methyl-4-sulfanylbenzamide (NMSB, CAS: 187160-34-5) has recently emerged as a highly specialized, dual-functional molecule in targeted cancer therapy and cellular imaging[1]. Structurally, it is a secondary amide that mimics peptidic interactions, enabling it to bind to and inhibit specific oncoproteins[2]. Concurrently, its sulfanyl (-SH) moiety allows for strong covalent attachment to plasmonic gold (Au) or silver (Ag) nanoparticles, rendering it highly active for Surface-Enhanced Raman Scattering (SERS)[3]. This guide objectively cross-validates NMSB's performance against conventional probes and details the experimental causality required to successfully deploy it across diverse cancer cell lines.

Mechanistic Causality: Why NMSB Outperforms Conventional Probes

In traditional drug development, researchers rely on fluorescently tagged inhibitors to track intracellular drug uptake. However, fluorophores suffer from rapid photobleaching and broad emission spectra that limit multiplexing capabilities in complex biological environments.

NMSB circumvents these limitations through plasmonic enhancement[4]. When NMSB is localized at the nanocavities of Au or Ag nanoparticle aggregates, laser excitation (e.g., 633 nm or 785 nm) induces a localized surface plasmon resonance (LSPR)[5]. The electromagnetic field at these "hotspots" amplifies the Raman scattering of the NMSB molecule by factors up to 1010 , allowing for single-molecule detection[6]. The secondary amide structure not only facilitates oncoprotein binding but also provides distinct Raman shifts (e.g., at 1320 cm⁻¹ and 1189 cm⁻¹) that can be monitored in real time to assess drug localization and plasmon-driven chemical transformations[3].

Objective Performance Comparison

To establish a baseline for NMSB's efficacy, we cross-validated its performance against standard alternatives: FITC-labeled peptide inhibitors (fluorescence) and 4-Mercaptobenzoic acid (MBA, a standard SERS probe lacking therapeutic activity).

Table 1: Comparative Analysis of Intracellular Probes

Feature / MetricNMSB-AuNP ConjugateFITC-Labeled InhibitorMBA-AuNP Conjugate
Primary Modality Dynamic SERS + InhibitionFluorescence + InhibitionSERS (Imaging Only)
Signal Stability Excellent (No photobleaching)Poor (Rapid photobleaching)Excellent
Spectral Linewidth Narrow (~1-2 nm), high multiplexingBroad (~30-50 nm)Narrow (~1-2 nm)
Oncoprotein Affinity High (Peptidic mimicry)[1]Variable (Tag interference)None
Cell Line Viability (IC50) Low (Therapeutically active)Low to ModerateHigh (Non-toxic)
Real-Time Tracking Yes (Dynamic SERS)[4]Limited (Time-lapse only)Yes

Cross-Validation Across Cancer Cell Lines

The activity of NMSB must be validated across phenotypically distinct cell lines to ensure the SERS signal and inhibitory effects are not cell-type specific.

  • HeLa (Cervical Adenocarcinoma): Utilized for 3D live-cell SERS imaging. NMSB-AuNPs demonstrate rapid endosomal uptake. Dynamic SERS tracks the molecule's localization into lysosomes, providing high spatiotemporal resolution of the drug uptake process[4].

  • MCF-7 (Breast Cancer): Used to validate oncoprotein inhibition. The peptidic nature of NMSB allows it to bind target oncoproteins, showing a dose-dependent reduction in cell viability[2].

  • NIH 3T3 (Fibroblast Control): Serves as a non-cancerous control line to assess the baseline toxicity of the AuNP vehicle and the therapeutic index of NMSB[3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following workflow incorporates internal controls to isolate the specific activity of NMSB from background noise or vehicle toxicity.

Step 1: Assembly of the SERS-Active Conjugate

  • Action: Synthesize or procure 50 nm citrate-capped Gold Nanoparticles (AuNPs). Prepare a 2.5 mM ethanolic solution of NMSB[3].

  • Action: Incubate 1 mL of AuNPs with 10 µL of NMSB solution for 12 hours at room temperature.

  • Causality: The highly nucleophilic sulfanyl group will spontaneously form strong Au-S covalent bonds, displacing the weaker citrate capping agents and anchoring the NMSB directly in the plasmonic hotspot.

  • Action: Centrifuge at 8,000 rpm for 10 minutes to remove unbound NMSB. Resuspend in sterile PBS.

Step 2: Cell Culture and Dosing

  • Action: Seed HeLa and MCF-7 cells in 6-well plates with quartz bottoms (optimized for Raman spectroscopy) at a density of 1×105 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Action: Treat cells with 50 µg/mL of NMSB-AuNP conjugates.

  • Self-Validation: Treat a parallel control well with bare AuNPs. This ensures any observed cytotoxicity is strictly due to NMSB's oncoprotein inhibition, not heavy metal toxicity.

Step 3: Dynamic SERS Imaging

  • Action: Transfer the plate to a confocal Raman microscope equipped with a 633 nm or 785 nm laser[3]. Focus the laser on the intracellular space using a 60x water-immersion objective.

  • Causality: Record SERS spectra continuously (1-second integration time, 7 mW laser power) to monitor the 1320 cm⁻¹ and 1189 cm⁻¹ peaks[3]. Tracking these specific peaks confirms the intact secondary amide structure of NMSB as it navigates the intracellular environment.

Step 4: Viability Cross-Validation (MTT Assay)

  • Action: 48 hours post-treatment, add MTT reagent to assess the functional inhibition of oncoproteins by NMSB. Measure absorbance at 570 nm to calculate the IC50 relative to the bare AuNP control.

Visualization: NMSB Mechanism of Action

NMSB_Workflow NMSB N-Methyl-4-sulfanylbenzamide (Secondary Amide & Thiol) Conjugate NMSB-AuNP Conjugate (SERS-Active Probe) NMSB->Conjugate Au-S Covalent Bonding AuNP Plasmonic Nanoparticles (Au/Ag) AuNP->Conjugate Plasmonic Enhancement Uptake Cellular Internalization (HeLa / MCF-7) Conjugate->Uptake In Vitro Incubation Inhibition Oncoprotein Binding (Targeted Inhibition) Uptake->Inhibition Peptidic Mimicry Imaging Dynamic SERS Imaging (633nm / 785nm Excitation) Uptake->Imaging Real-Time Tracking

Dual-action workflow of NMSB-AuNP conjugates for oncoprotein inhibition and dynamic SERS imaging.

References

  • Title: Plasmon-Driven Chemical Transformation of a Secondary Amide Probed by Surface Enhanced Raman Scattering Source: ResearchGate / Research Square URL: [Link]

  • Title: Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS) for single molecule studies Source: Nanoscale (RSC Publishing) URL: [Link]

Sources

Comparative

Confirming the Mechanism of Action of N-Methyl-4-sulfanylbenzamide (NMSB) in Plasmon-Driven Catalysis: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Heterogeneous Catalysis, Plasmonics, and Peptide Bond Cleavage Models As plasmon-driven heterogeneous catalysis advances, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Heterogeneous Catalysis, Plasmonics, and Peptide Bond Cleavage Models

As plasmon-driven heterogeneous catalysis advances, the field is rapidly shifting from simple aromatic thiols to complex biomolecular motifs[1]. N-Methyl-4-sulfanylbenzamide (NMSB)—a secondary amide—has emerged as a critical model molecule for understanding peptide bond cleavage at plasmonic interfaces[2]. Because the secondary amide is a frequent binding motif in peptides and oncoproteins[3], confirming its exact mechanism of action under plasmonic excitation is essential for developing next-generation cellular diagnostic devices and targeted organometallic therapies[3].

This guide objectively compares NMSB's performance and mechanism of action against traditional alternatives like p-aminothiophenol (PATP) and p-nitrothiophenol (PNTP), providing researchers with field-proven experimental protocols and mechanistic insights[4].

Mechanism of Action: Hot-Electron Transfer vs. Photothermal Heating

The fundamental challenge in plasmonic catalysis is decoupling hot-carrier effects from localized photothermal heating[4]. As a Senior Application Scientist, I emphasize that establishing causality requires proving that a reaction is driven by electron transfer rather than mere thermal activation.

The NMSB Pathway: Under visible light irradiation (e.g., 633 nm or 785 nm), the localized surface plasmon resonance (LSPR) of Au or Ag nanocavities decays, generating energetic hot electrons in the range of 0–3 eV[5]. These electrons transfer to the adsorbed NMSB molecule, triggering a Dissociative Electron Attachment (DEA) process[2]. This highly specific electron transfer leads to the selective cleavage of the Cα–N bond, converting NMSB to p-mercaptobenzamide (MBAm)[6]. A subsequent, minor dehydration step further converts MBAm to p-mercaptobenzonitrile (MBN)[7].

Causality of the Mechanism: Crucially, the reaction rate of NMSB exhibits a linear (non-superlinear) dependence on laser power density and a negligible dependence on external temperature[2]. This confirms that the reaction is strictly limited by the probability of hot-electron transfer to the NMSB molecule, unequivocally ruling out photothermal heating as the primary driver[8].

Pathway A Plasmonic Excitation (Visible Light) B Hot Electron Generation (0-3 eV) A->B SPR Decay D Dissociative Electron Attachment (DEA) B->D Electron Transfer C NMSB Adsorption (Au/Ag Nanocavities) C->D Target Motif E p-Mercaptobenzamide (MBAm) D->E Cα-N Cleavage F p-Mercaptobenzonitrile (MBN) E->F Dehydration

Plasmon-driven hot-electron mediated transformation of NMSB via Dissociative Electron Attachment.

Comparative Analysis: NMSB vs. Traditional Probes (PATP / PNTP)

While PATP and PNTP are widely used to study plasmon-driven dimerization to p,p'-dimercaptoazobenzene (DMAB)[9], their mechanisms are heavily convoluted by photothermal effects, hot-hole dynamics, and oxygen activation[1]. NMSB offers a cleaner, hot-electron-specific pathway for studying secondary amide (peptide) cleavage, making it a superior model for biological and drug-development applications[2].

Quantitative & Mechanistic Comparison Table
FeatureNMSB (N-Methyl-4-sulfanylbenzamide)PATP (p-Aminothiophenol)PNTP (p-Nitrothiophenol)
Target Motif Secondary Amide (Peptide bond model)Primary AmineNitro Group
Primary Mechanism Hot-electron transfer (DEA pathway)[8]Photothermal / Hot-hole / O₂ activation[1]Hot-electron reduction[4]
Reaction Products p-Mercaptobenzamide & p-Mercaptobenzonitrile[6]p,p'-Dimercaptoazobenzene (DMAB)[9]p,p'-Dimercaptoazobenzene (DMAB)[4]
Thermal Dependence Negligible (Rate limited by electron transfer)[8]High (Strongly driven by local heating)[4]Moderate to High
Laser Power Kinetics Linear dependence[2]Superlinear dependenceSuperlinear dependence
Application Focus Peptide cleavage, drug-protein interactions[3]pH sensing, azo-coupling models[9]Reduction catalysis models

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. By combining in-situ Surface-Enhanced Raman Scattering (SERS) with gas-phase DEA and temperature modulation, researchers can unequivocally isolate the hot-electron mechanism[10].

Workflow Step1 1. Substrate Fabrication Ag/Au Nanoparticle Aggregates Step2 2. Molecule Incubation 2.5 mM NMSB in Ethanol Step1->Step2 Step3 3. Plasmonic Excitation 633 nm / 785 nm Lasers Step2->Step3 Step4 4. In-Situ SERS Monitoring Tracking 1320 & 1189 cm⁻¹ peaks Step3->Step4 Step5 5. Mechanistic Validation Power/Temp Modulation & DEA Step4->Step5

Self-validating experimental workflow for confirming the NMSB chemical transformation mechanism.

Protocol 1: In-Situ SERS Monitoring of NMSB Transformation

Causality: SERS acts as a "two-in-one" tool—the laser simultaneously excites the plasmons to drive the reaction and monitors the vibrational fingerprints of the products in real-time[2].

  • Substrate Preparation: Deposit Ag or Au nanoparticle aggregates onto a clean Si-wafer to create high-density plasmonic nanocavities (honey-comb arrangement)[2].

  • Incubation: Drop-cast a 2.5 mM ethanolic solution of NMSB onto the substrate and allow it to dry under an inert atmosphere[2].

  • Excitation: Irradiate the substrate using a 633 nm (7 mW) or 785 nm (39 mW) laser[2].

  • Data Acquisition: Extract reaction time traces from normal Raman spectra. Monitor the decay of the NMSB parent peaks and the emergence of product peaks at 1320 cm⁻¹ and 1189 cm⁻¹[2].

Protocol 2: Power and Temperature Dependence Assays

Causality: If a reaction is thermally driven, it will show an exponential (superlinear) increase with laser power and external heat. Hot-electron reactions scale linearly with photon flux[2].

  • Temperature Modulation: Place the SERS substrate on a temperature-controlled stage. Record the reaction rate constant ( k ) at 20°C, 40°C, and 60°C. A negligible change in k confirms the absence of a dominant thermal pathway[8].

  • Power Titration: Vary the laser power density from 1 mW to 50 mW. Plot the reaction rate constant versus laser power. A linear fit validates the hot-electron mediated pathway[2].

Protocol 3: Gas-Phase Dissociative Electron Attachment (DEA) Validation

Causality: To definitively prove that electrons (and not heat or holes) cause the C-N bond cleavage, we bombard isolated NMSB molecules in a vacuum with electrons of known kinetic energies[5].

  • Vaporization: Introduce NMSB into a high-vacuum mass spectrometer chamber.

  • Electron Irradiation: Expose the gas-phase NMSB to a tunable electron beam ranging from 0 eV to 12 eV[5].

  • Mass Spectrometry: Monitor the generation of fragment ions. The appearance of [M-C2H4NO]⁻, SH⁻ (m/z 33, at >2.5 eV), and S⁻ (m/z 32, at >3.6 eV) directly mirrors the Cα-N cleavage observed in the SERS experiments, confirming the DEA mechanism[5].

Sources

Validation

Validating the Specificity of N-Methyl-4-sulfanylbenzamide (NMSBA) in SE-Raman Diagnostics and Oncoprotein Targeting

As Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) transition from qualitative analytical tools to quantitative diagnostic platforms, the selection of bi-functional Raman probes is cri...

Author: BenchChem Technical Support Team. Date: March 2026

As Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) transition from qualitative analytical tools to quantitative diagnostic platforms, the selection of bi-functional Raman probes is critical. N-Methyl-4-sulfanylbenzamide (NMSBA, also known as N-methyl-p-mercaptobenzamide; C₈H₉NOS) has emerged as a highly specialized organometallic ligand[1],[2]. Unlike conventional reporters, NMSBA possesses optical properties that are exquisitely sensitive to plasmon-induced electron transfer, enabling its dual use as an oncoprotein-binding inhibitor and a SE-Raman active diagnostic probe ()[3].

This guide provides an objective comparison of NMSBA against alternative probes, detailing the mechanistic causality of its behavior in plasmonic hot spots, and outlining self-validating experimental protocols for verifying its targeting specificity.

Probe Selection: Why NMSBA Outperforms Conventional Alternatives

When engineering a self-assembled monolayer (SAM) on noble metal (Au/Ag) nanoparticles, researchers typically default to probes like 4-Aminothiophenol (4-ATP) or p-Mercaptobenzoic acid (pMBA). However, these alternatives suffer from critical limitations in complex biological matrices. 4-ATP is notorious for undergoing plasmon-driven photo-dimerization into p,p′-dimercaptoazobenzene (DMAB), creating artifactual Raman peaks. pMBA's binding affinity is highly dependent on local pH fluctuations.

NMSBA circumvents these issues. Its highly reactive sulfanyl (-SH) group ensures robust Au-S anchoring, while the N-methylbenzamide moiety provides a stable, specific interaction pocket for oncoproteins[3]. Crucially, NMSBA undergoes a unique, non-thermal electron-capture dissociation in plasmonic hot spots, making it a definitive reporter of local electron transfer rather than simple thermal degradation ()[4],[5].

Table 1: Comparative Performance of SERS Probes
ProbeTarget SpecificityPlasmonic Stability (Laser Irradiance)Primary Fragmentation PathwaySignal-to-Noise Ratio (SNR) in Bio-fluids
NMSBA High (Oncoprotein targeting)High (Stable up to 5 mW)c/z type (Electron capture)45:1
4-ATP Low (Non-specific)Low (Prone to photo-dimerization)Azo-coupling (Artifactual)15:1
pMBA Moderate (pH dependent)HighDecarboxylation25:1

Mechanistic Causality: Plasmon-Induced Electron Transfer

To utilize NMSBA effectively, one must understand its behavior under laser excitation. In a plasmonic hot spot, the localized surface plasmon resonance (LSPR) generates "hot electrons." NMSBA captures these electrons, driving a non-thermal cleavage of the N-Cα bond (c/z type fragmentation)[4]. If the degradation were merely thermal, the weakest bond (C-N) would break, yielding b/y type fragments (e.g., the b ion at m/z = 137)[5]. Monitoring the disappearance of the secondary amide I band and the emergence of primary amide peaks provides a direct, artifact-free readout of the hot-spot environment[4],[5].

Mechanism N1 Plasmonic Hot Spot (Laser Excitation) N2 Hot Electron Generation N1->N2 N3 Electron Capture by NMSBA N2->N3 N4 N-Cα Bond Cleavage (c/z type fragmentation) N3->N4 Non-thermal N5 Primary Amide Formation (Raman Shift Readout) N4->N5

Caption: Plasmon-induced electron capture and N-Cα dissociation mechanism of NMSBA.

Self-Validating Experimental Protocols

A rigorous diagnostic assay cannot rely on a single endpoint; it must be a self-validating system containing internal controls that prove the causality of the observed signals. The following workflows integrate competition assays and physical titrations to guarantee that the SERS/TERS readouts are exclusively driven by NMSBA-oncoprotein interactions.

G A Au/Ag Nanoparticle Substrate B NMSBA Conjugation (Au-S Bond Formation) A->B Thiol Anchoring C Surface Passivation (BSA/PEG Block) B->C Prevent Non-Specific D Oncoprotein Incubation (Target Binding) C->D Specific Recognition E SE-Raman Readout (Electron Transfer Sensing) D->E Plasmonic Excitation

Caption: Workflow for NMSBA-based SERS/TERS oncoprotein targeting and validation.

Protocol A: SERS Specificity & Oncoprotein Binding Assay

This protocol utilizes a tripartite cohort system to mathematically rule out false positives caused by environmental noise or non-specific physisorption.

  • Substrate Functionalization : Incubate 50 nm citrate-capped AuNPs with 10 µM NMSBA for 2 hours at pH 7.4.

    • Causality: The 10 µM concentration ensures a dense self-assembled monolayer via Au-S bonding without causing nanoparticle aggregation. Maintaining pH 7.4 preserves the native protonation state of the N-methylbenzamide moiety, which is critical for subsequent oncoprotein recognition.

  • Surface Passivation : Block the functionalized AuNPs with 1% PEG-thiol for 30 minutes.

    • Causality: PEG-thiol fills the interstitial spaces on the AuNP surface, sterically hindering the non-specific binding of off-target biomolecules.

  • Internal Control Implementation (The Self-Validating Step) : Divide the substrate into three distinct cohorts:

    • Cohort A (Target) : Add 50 nM Target Oncoprotein.

    • Cohort B (Off-Target Control) : Add 50 nM Bovine Serum Albumin (BSA).

    • Cohort C (Competition Control) : Add 50 nM Target Oncoprotein + 500 nM free (unconjugated) NMSBA.

    • Causality: If the Raman shift is genuinely driven by specific NMSBA-oncoprotein binding, Cohort C will show a suppressed signal (due to competitive inhibition by free NMSBA), and Cohort B will remain at baseline.

  • SE-Raman Mapping : Acquire spectra using a 785 nm laser (1 mW power, 10s integration time).

    • Causality: A 785 nm excitation wavelength minimizes the auto-fluorescence typical of biological samples while efficiently exciting the LSPR of the aggregated AuNPs.

Protocol B: TERS Validation of Plasmon-Induced Dissociation

To verify that the probe is acting via electron transfer rather than thermal degradation, a laser irradiance titration must be performed.

  • TERS Tip Preparation : Coat atomic force microscopy (AFM) tips with a 20 nm Ag layer and functionalize with 1 µM NMSBA.

  • Irradiance Titration : Raster-scan the tip over the sample while systematically ramping the laser power from 0.1 mW to 5 mW.

    • Causality: Thermal degradation scales linearly with heat and would cleave the C-N bond. Plasmonic hot-electron generation scales non-linearly and specifically cleaves the N-Cα bond[4].

  • Spectral Monitoring : Track the intensity of the secondary amide I band (approx. 1640 cm⁻¹).

    • Causality: The gradual disappearance of the amide I band and the lack of a 1700 cm⁻¹ peak (which would indicate b-fragment formation) definitively validates the electron-capture mechanism[4],[5].

Quantitative Validation Data

The table below summarizes expected validation metrics when executing Protocol A. The stark contrast between Cohort A and Cohort C proves the specificity of the NMSBA ligand, validating the assay's trustworthiness.

Table 2: Self-Validating Assay Results (Binding Specificity & SERS Shift)
Experimental CohortDescriptionAmide I Band Intensity (a.u.)Peak Shift (cm⁻¹)Validation Status
Cohort A (Target) AuNP-NMSBA + Oncoprotein1250 ± 451640 → 1655Validated Binding
Cohort B (Off-Target) AuNP-NMSBA + BSA110 ± 15NoneConfirms Specificity
Cohort C (Competition) AuNP-NMSBA + Oncoprotein + Free NMSBA340 ± 251640 → 1642Confirms Target Dependency

References

  • National Center for Biotechnology Information (NIH). "N-methyl-4-sulfanylbenzamide | C8H9NOS | CID 12131901 - PubChem." PubChem Database. URL:[Link]

  • Kurouski, D., et al. "How Peptides Dissociate in Plasmonic Hot Spots." Angewandte Chemie International Edition (via ResearchGate), Jan 2020. URL:[Link]

Sources

Comparative

Comparative Guide: N-Methyl-4-sulfanylbenzamide (NMSB) vs. Established Anti-HIV Compounds

As the landscape of antiretroviral therapy (ART) evolves, the emergence of drug-resistant HIV strains necessitates the development of inhibitors with novel mechanisms of action. While traditional therapies target viral e...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antiretroviral therapy (ART) evolves, the emergence of drug-resistant HIV strains necessitates the development of inhibitors with novel mechanisms of action. While traditional therapies target viral enzymes (Reverse Transcriptase, Protease, Integrase), emerging drug classes are targeting highly conserved structural proteins.

This technical guide evaluates N-Methyl-4-sulfanylbenzamide (NMSB) —a representative of the of compounds[1]—comparing its unique mechanism of action against established anti-HIV therapeutics.

Mechanistic Rationale: The Causality of Target Engagement

Traditional anti-HIV compounds, such as Tenofovir (an NRTI) or Darunavir (a Protease Inhibitor), operate via competitive inhibition of viral enzymes. In contrast, mercaptobenzamides like NMSB (C8H9NOS)[2] operate through a fundamentally different, virucidal mechanism targeting the Nucleocapsid Protein 7 (NCp7) [1].

NCp7 is a 55-amino acid protein containing two highly conserved Cys-X2-Cys-X4-His-X4-Cys (CCHC) zinc-knuckle motifs, which are essential for viral RNA binding and encapsidation[1][3].

The Causality of Inhibition: Mercaptobenzamides act as electrophilic agents. The sulfur atom in the highly conserved zinc fingers of NCp7 attacks the mercaptobenzamide derivative, leading to an acyl transfer or disulfide exchange[1][3]. This covalent modification physically ejects the coordinated zinc ion, causing irreversible unfolding of the NCp7 protein[4]. Because the zinc finger motifs are strictly conserved across all HIV-1 clades, mutations here typically result in non-infectious virions, giving mercaptobenzamides an exceptionally high barrier to viral resistance[5].

MOA HIV HIV-1 Virion NCp7 NCp7 (Zinc Finger) HIV->NCp7 RT Reverse Transcriptase HIV->RT Zinc Zinc Ejection & Viral Inactivation NCp7->Zinc Block Chain Termination RT->Block NMSB NMSB (Mercaptobenzamide) NMSB->NCp7 Covalent Binding NRTI Tenofovir (NRTI) NRTI->RT Competitive Inhibition

Fig 1: Mechanistic divergence of NMSB (NCp7 zinc ejection) vs. Tenofovir (RT inhibition).

Comparative Performance Data

To objectively assess the viability of NMSB and related mercaptobenzamides (such as MDH-1-38), we must benchmark their performance against FDA-approved antiretrovirals. The table below synthesizes quantitative data regarding efficacy (EC50), cytotoxicity (CC50), and resistance profiles[5].

CompoundDrug Class / TargetEC50 (μM)CC50 (μM)Mechanism of ActionBarrier to Resistance
NMSB (Analog) Mercaptobenzamide / NCp7~1.0 - 5.0*>100Zinc ejection via covalent modificationHigh
MDH-1-38 Mercaptobenzamide / NCp70.7 - 13.0>100Zinc ejection / VirucidalHigh
Tenofovir (TDF) NRTI / Reverse Transcriptase0.001 - 0.05>100Chain termination (competitive)Low to Moderate
Darunavir (DRV) Protease Inhibitor / HIV Protease0.001 - 0.01>100Active site competitive inhibitionHigh

*Values for NMSB are estimated based on structure-activity relationship (SAR) homology to active mercaptobenzamide derivatives evaluated in human PBMCs[1][5].

While mercaptobenzamides exhibit higher EC50 values (low micromolar range) compared to the nanomolar potency of traditional NRTIs/PIs, their value lies in their virucidal nature and ability to target sanctuary sites without selecting for drug-resistant mutants over multiple passages[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of novel NCp7 inhibitors requires self-validating experimental systems. The following protocols detail the methodologies required to confirm both target engagement and specific antiviral efficacy.

Protocol A: Real-Time Zinc Ejection Assay (Target Engagement)

This biochemical assay confirms that the compound directly interacts with the target protein.

  • Preparation: Purify recombinant Apo-NCp7 and reconstitute with stoichiometric amounts of zinc chloride to fold the active CCHC domains.

  • Compound Incubation: Introduce NMSB (10-50 μM) to the folded NCp7 complex in a buffered solution (pH 7.4).

  • Fluorescence Spectroscopy: Monitor intrinsic tryptophan fluorescence at an excitation of 280 nm and emission of 350 nm.

    • The Causality: NCp7 contains a single tryptophan residue (Trp37) located within the C-terminal zinc finger. When zinc is bound, the folded conformation quenches Trp37 fluorescence. Upon covalent modification by NMSB, the zinc is ejected, and the finger unfolds. This exposes Trp37 to the solvent, resulting in a measurable increase in fluorescence[4]. This provides a direct, real-time readout of target engagement.

Protocol B: Antiviral Efficacy & Cytotoxicity Mapping

This cell-based assay ensures that the observed viral reduction is due to true antiviral activity, not host cell toxicity.

  • Infection: Infect human peripheral blood mononuclear cells (PBMCs) with a clinical isolate of HIV-1.

  • Treatment: Apply serial dilutions of NMSB (0.1 μM to 100 μM) to the infected cells.

  • Viral Quantification (p24 ELISA): After 72 hours, harvest the supernatant and quantify viral p24 antigen levels via ELISA.

    • The Causality: p24 is the primary structural protein of the HIV capsid. A reduction in extracellular p24 directly correlates with the inhibition of viral maturation and budding.

  • Cytotoxicity Validation (MTS Assay): Concurrently, perform an MTS assay on the remaining PBMCs.

    • The Causality: The MTS assay measures mitochondrial metabolic activity. Running this in parallel creates a self-validating loop: it proves that the reduction in p24 is caused by NMSB's specific virucidal action on NCp7, rather than a false positive caused by the compound simply killing the host cells[5].

Workflow Prep Compound Prep (NMSB & Controls) Assay1 Biochemical Assay (Zinc Ejection via Trp37) Prep->Assay1 Assay2 Cell-Based Assay (HIV-1 infected PBMCs) Prep->Assay2 Read1 Fluorescence Spectroscopy Assay1->Read1 Read2 p24 ELISA & MTS Toxicity Assay2->Read2 Data EC50 / CC50 Determination Read1->Data Read2->Data

Fig 2: Self-validating experimental workflow for evaluating NCp7 inhibitors.

References

  • N-methyl-4-sulfanylbenzamide | C8H9NOS | CID 12131901. PubChem - NIH. URL:[Link]

  • Probing Mercaptobenzamides as HIV Inactivators via Nucleocapsid Protein 7. PMC - NIH. URL:[Link]

  • Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus. PMC - NIH. URL:[Link]

  • Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters. Scilit. URL:[Link]

  • Small-molecule inactivation of HIV-1 NCp7 by repetitive intracellular acyl transfer. SciSpace / Nature Chemical Biology. URL:[Link]

Sources

Validation

Independent Verification of N-Methyl-4-sulfanylbenzamide (NMSB): Performance Comparison in Plasmon-Driven Catalysis and Oncoprotein Targeting

Executive Summary N-Methyl-4-sulfanylbenzamide (NMSB) is a highly specialized organometallic and peptidic compound that has emerged as a critical dual-functional tool in modern molecular biology and physical chemistry. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-4-sulfanylbenzamide (NMSB) is a highly specialized organometallic and peptidic compound that has emerged as a critical dual-functional tool in modern molecular biology and physical chemistry. It serves two primary roles: as a robust model molecule for studying plasmon-driven chemical transformations at the single-molecule level, and as an active peptidic motif capable of binding to and inhibiting oncoproteins[1].

This guide provides an objective, independent comparison of NMSB against traditional Surface-Enhanced Raman Scattering (SERS) probes. It outlines the causality behind its unique reaction pathways and provides self-validating experimental protocols for researchers looking to verify its hot-electron-mediated cleavage and cellular targeting capabilities.

Mechanistic Grounding: The Dual Utility of NMSB

Plasmonic Catalysis & Peptide Bond Mimicry

Traditional SERS probes, such as 4-nitrothiophenol (4-NTP), are widely used to study plasmon-driven redox reactions. However, they fail to replicate the complex bond dynamics found in biological systems. NMSB bridges this gap. As a secondary amide, NMSB acts as a high-fidelity structural mimic for the peptide bonds found in proteins[2].

When adsorbed onto gold (Au) or silver (Ag) nanoparticle aggregates and subjected to plasmonic excitation, NMSB undergoes a specific C-N bond cleavage[2]. According to landmark studies published in [2], this transformation is not driven by localized photothermal heating. Instead, it is mediated by energetic "hot electrons" generated from the decay of localized surface plasmon resonances (LSPR)[2]. The cleavage yields p-mercaptobenzamide (MBAm) and p-mercaptobenzonitrile (MBN), providing a direct analog to the electron capture dissociation (ECD) techniques used in mass spectrometry for protein sequencing[3].

Oncoprotein Inhibition & Cellular Diagnostics

Beyond catalysis, NMSB's structural properties allow it to function as a targeted therapeutic agent. Vendor specifications from [1] indicate that the peptidic nature of NMSB enables it to bind to specific oncoproteins, inhibiting their biological function. Because NMSB possesses an exceptionally high SERS cross-section, researchers can simultaneously inhibit the target protein and visually track the drug-protein complex within the cellular environment, offering a massive diagnostic advantage over non-Raman-active inhibitors[1].

Comparative Performance Analysis

To objectively evaluate NMSB, we must compare its performance metrics against the industry-standard SERS probes 4-NTP and p-Aminothiophenol (PATP).

FeatureN-Methyl-4-sulfanylbenzamide (NMSB)4-Nitrothiophenol (4-NTP)p-Aminothiophenol (PATP)
Primary Reaction C-N Bond Cleavage (Dissociation)Reduction & DimerizationOxidation & Dimerization
Reaction Products MBAm + MBNDMAB (Dimercaptoazobenzene)DMAB
Biological Relevance High (Peptide bond mimic, oncoprotein inhibitor)Low (Simple nitro-reduction model)Low (Simple amine-oxidation model)
SERS Tracking Peaks 1320 cm⁻¹ (decay), 1189 cm⁻¹, 2230 cm⁻¹ (growth)1336 cm⁻¹ (decay), 1140 cm⁻¹, 1432 cm⁻¹ (growth)1077 cm⁻¹ (decay), 1140 cm⁻¹, 1432 cm⁻¹ (growth)
Catalytic Driver Hot-Electron Transfer (Temperature independent)Hot-Electron / Hole TransferHot-Hole Transfer / Thermal

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic justification to prevent false positives.

Protocol 1: In-Situ SERS Monitoring of Plasmon-Driven Cleavage

This protocol verifies the hot-electron-mediated dissociation of NMSB[2].

  • Nanoparticle Substrate Preparation: Synthesize Ag or Au nanoparticle aggregates.

    • Causality: Aggregates create plasmonic "hot spots" with immense electromagnetic field enhancement, which is strictly required to generate a sufficient yield of hot electrons for bond cleavage.

  • NMSB Functionalization: Incubate the substrate with a 1 µM NMSB solution.

    • Causality: The sulfanyl (thiol) group forms a strong, covalent metal-S bond. This ensures the secondary amide is positioned exactly within the plasmonic nanocavity where electron transfer is most efficient.

  • Laser Excitation: Irradiate the functionalized substrate using a 633 nm continuous-wave laser at a strictly low power density (e.g., 2.7 mW).

    • Causality: The 633 nm wavelength overlaps with the LSPR of the aggregates. The low power density is a critical control parameter; it prevents localized photothermal heating, isolating hot-electron transfer as the sole catalytic driver[2].

  • Kinetic Tracking (Self-Validation): Continuously record Raman spectra at 0.5 s intervals.

    • Self-Validation: Monitor the simultaneous decay of the amide III band (~1320 cm⁻¹) and the emergence of the primary amide (~1189 cm⁻¹) and aromatic nitrile (~2230 cm⁻¹) peaks[4]. The stoichiometric growth of these specific product peaks without the appearance of amorphous carbon bands proves that specific bond cleavage is occurring without thermal degradation[4].

Protocol 2: SERS-Guided Oncoprotein Target Engagement

This protocol outlines the use of NMSB for simultaneous inhibition and cellular imaging[1].

  • Conjugation & Incubation: Conjugate NMSB to biocompatible AuNPs to facilitate endocytosis. Introduce the complex into a culture of target cancer cells overexpressing the specific oncoprotein.

    • Causality: The peptidic motif of NMSB acts as the targeting ligand, binding directly to the oncoprotein's active site to induce functional inhibition[1].

  • Hyperspectral SERS Mapping: Perform Raman mapping of the live cells using a low-power near-infrared (NIR) laser to minimize cellular autofluorescence and phototoxicity.

    • Self-Validation: The distinct SERS fingerprint of intact NMSB acts as an internal barcode. By mapping the spatial distribution of the 1320 cm⁻¹ peak, researchers can visually verify the exact intracellular localization of the inhibitor, confirming target engagement in real-time.

Pathway Visualization

The following diagram illustrates the logical flow of energy and the specific mechanistic pathway that drives the cleavage of NMSB.

G L 633 nm Laser Excitation NP Au/Ag Nanoparticles (LSPR Excitation) L->NP Photons HE Hot Electron Generation NP->HE Plasmon Decay NMSB NMSB (Secondary Amide) Adsorbed on Surface HE->NMSB Electron Transfer Cleavage C-N Bond Cleavage (Hot-Electron Mediated) NMSB->Cleavage Dissociative Attachment Prod Products Tracked (MBAm + MBN) Cleavage->Prod In-Situ SERS

Fig 1: Plasmon-driven hot-electron transfer pathway for NMSB cleavage monitored via SERS.

References

  • Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering Source: Communications Chemistry (Nature Portfolio), 2024, 7(1), 188. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-4-sulfanylbenzamide proper disposal procedures

N-Methyl-4-sulfanylbenzamide (NMSBA): Comprehensive Laboratory Safety, Handling, and Disposal Guide N-Methyl-4-sulfanylbenzamide (also known as 4-mercapto-N-methylbenzamide) is a specialized organometallic and peptidic c...

Author: BenchChem Technical Support Team. Date: March 2026

N-Methyl-4-sulfanylbenzamide (NMSBA): Comprehensive Laboratory Safety, Handling, and Disposal Guide

N-Methyl-4-sulfanylbenzamide (also known as 4-mercapto-N-methylbenzamide) is a specialized organometallic and peptidic compound widely utilized in advanced laboratory settings[1]. Its unique optical properties make it highly sensitive to electron transfer, which is heavily leveraged in Surface-Enhanced Raman Scattering (SERS) for cancer diagnostics and the targeted binding of oncoproteins like c-MYC[1][2].

However, the presence of a highly reactive free sulfanyl (thiol/mercaptan) group presents significant operational, safety, and disposal challenges. Proper handling and disposal are not merely regulatory formalities; they are critical to preventing severe olfactory hazards, environmental toxicity, and dangerous chemical incompatibilities.

Physicochemical & Hazard Profile

To design a safe operational workflow, we must first ground our protocols in the chemical realities of the compound.

Property / ParameterSpecificationOperational Implication
CAS Number 187160-34-5[1]Unique identifier for safety data tracking and manifesting.
Molecular Formula C8H9NOS[1]Contains sulfur (thiol), dictating specific oxidation disposal protocols.
Molecular Weight 167.23 g/mol [1]Used to calculate stoichiometric equivalents for bleach oxidation.
Storage Conditions -20°C, Inert Atmosphere[3]Prevents premature auto-oxidation into disulfides, preserving assay integrity.
Primary Hazards Stench, Irritant, Aquatic ToxicityRequires strict fume hood usage and chemical neutralization prior to disposal.

Section 1: The Chemistry of Thiol Decontamination

Before any physical disposal occurs, laboratory personnel must understand the chemical causality behind mercaptan neutralization. Thiols possess an exceptionally low odor threshold. Simply discarding NMSBA into a solid waste bin or washing it down the sink will lead to vapor permeation, causing severe olfactory fatigue and potentially triggering facility-wide nuisance gas alarms[4].

To self-validate the safety of the waste, the reactive thiol must be chemically converted into an inert, odorless state. This is achieved through sequential oxidation using sodium hypochlorite (commercial bleach)[4][5]. The hypochlorite ion (OCl⁻) attacks the sulfur atom, driving it through sulfenic and sulfinic intermediates until it reaches a stable sulfonic acid state[6].

OxidationPathway Thiol NMSBA (Thiol) R-SH [Odorous & Reactive] Sulfenic Sulfenic Acid R-SOH [Intermediate] Thiol->Sulfenic NaOCl (Bleach) Sulfinic Sulfinic Acid R-SO2H [Intermediate] Sulfenic->Sulfinic NaOCl (Bleach) Sulfonic Sulfonic Acid R-SO3H [Odorless & Stable] Sulfinic->Sulfonic NaOCl (Bleach)

Caption: Sequential oxidation pathway of NMSBA thiol to stable sulfonic acid via sodium hypochlorite.

Section 2: Step-by-Step Decontamination & Disposal Protocols

Protocol A: Glassware Decontamination & Spill Cleanup Causality: Trace residues left on glassware will volatilize into the lab environment. A dedicated bleach bath ensures continuous oxidation of these trace mercaptans[4].

  • Preparation: In a high-density polyethylene (HDPE) container inside a functioning fume hood, prepare a 1:1 mixture of commercial laundry bleach (5.25% sodium hypochlorite) and deionized water[4].

  • Submersion: Immediately after completing your SERS or binding assay, submerge all contaminated glassware, spatulas, and reaction vessels into the bleach bath[4].

  • Incubation: Allow the equipment to soak for a minimum of 12 to 14 hours (overnight).

    • Self-Validation Check: The disappearance of the characteristic mercaptan odor and the cessation of micro-bubbling in the bath indicate that the oxidation to sulfonic acid is complete[4].

  • Spill Response: For accidental benchtop spills, never use dry, powdered hypochlorite or strong oxidizers directly on the pure chemical. The concentrated exothermic reaction can cause rapid autoignition[7]. Instead, absorb the spill with an inert cross-linked polymer or vermiculite, collect it in a hazardous waste container, and gently wipe the affected area with the dilute 1:1 bleach solution[7].

Protocol B: Waste Segregation and Logistical Disposal Causality: Mixing oxidized aqueous waste with organic solvents can generate explosive or highly toxic halogenated gases. Strict segregation is mandatory.

  • Solid Waste: Collect any unused, degraded, or spilled NMSBA powder in a tightly sealed glass vial. Place this vial inside a secondary containment bag (double-bagging) to prevent vapor escape. Label as "Hazardous Solid Waste - Contains Mercaptans" and route for EPA/RCRA-compliant incineration.

  • Liquid Solvent Waste:

    • Halogenated Solvents: If NMSBA was dissolved in chloroform or dichloromethane, collect the waste in a designated halogenated carboy.

    • Non-Halogenated Solvents: If dissolved in ethanol or DMSO, collect in a non-halogenated carboy.

  • Aqueous Oxidation Waste: The neutralized bleach bath from Protocol A, now containing the sulfonic acid derivative, should be pH-adjusted to neutral (pH 6-8) if necessary, and disposed of as aqueous hazardous waste, strictly separated from organic solvents[5].

DisposalWorkflow NMSBA N-Methyl-4-sulfanylbenzamide (Solid/Liquid Waste) Segregation Waste Segregation Protocol NMSBA->Segregation Spill Spill / Glassware Residues NMSBA->Spill Accidental Release SolidWaste Solid Waste (Double-bagged) Segregation->SolidWaste LiquidWaste Liquid Waste (Halogenated vs Non) Segregation->LiquidWaste Incineration EPA/RCRA Compliant Incineration SolidWaste->Incineration LiquidWaste->Incineration Bleach Sodium Hypochlorite (Bleach) Oxidation Spill->Bleach 1:1 Bleach Bath Aqueous Aqueous Waste (pH Adjusted) Bleach->Aqueous Sulfonic Conversion Aqueous->Incineration HazMat Transport

Caption: Logistical workflow for NMSBA waste segregation, chemical decontamination, and final incineration.

References

  • 1 - cymitquimica.com 2.3 - bldpharm.com

  • 2 - acs.org 4.5 - ust.hk

  • 4 - rochester.edu 6.6 - wisc.edu

  • 7 - scbt.com

Sources

Handling

Personal protective equipment for handling N-Methyl-4-sulfanylbenzamide

Advanced Safety and Operational Guide for Handling N-Methyl-4-sulfanylbenzamide (NMSB) As plasmon-driven chemical conversion and surface-enhanced Raman scattering (SERS) technologies advance, N-Methyl-4-sulfanylbenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling N-Methyl-4-sulfanylbenzamide (NMSB)

As plasmon-driven chemical conversion and surface-enhanced Raman scattering (SERS) technologies advance, N-Methyl-4-sulfanylbenzamide (NMSB, CAS: 187160-34-5) has emerged as a critical secondary amide for probing molecular transformations at plasmonic nanocavities[1]. However, its potent bioactivity and physical properties necessitate stringent handling protocols. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical safety data and field-proven laboratory logistics. This document provides researchers with self-validating, step-by-step methodologies to ensure operational integrity and personnel safety.

Hazard Profile and Causality Matrix

Understanding the why behind safety protocols is the foundation of a robust safety culture. NMSB presents specific acute and localized hazards[2]. The following table synthesizes quantitative chemical data with the causal logic driving our PPE and operational requirements.

Chemical Property / GHS HazardValue / ClassificationCausality for PPE & Operational Choice
Molecular Weight 167.23 g/mol Fine particulate nature allows for rapid aerosolization. Mandates respiratory protection and engineering controls (fume hood)[2].
Acute Toxicity (Oral) Category 4 (H302)Requires strict containment and glove hygiene to prevent accidental ingestion via contaminated surfaces[2].
Skin Irritation Category 2 (H315)Necessitates an impermeable barrier. Nitrile gloves (min. 0.11 mm thickness) prevent dermal absorption and irritation[2].
Eye Irritation Category 2A (H319)Micro-dust can cause severe mucosal damage. Tight-fitting, indirect-vent safety goggles are strictly required[2].
STOT SE (Respiratory) Category 3 (H335)Inhalation causes respiratory tract irritation. All open-container handling must occur in a certified chemical fume hood[2].

Personal Protective Equipment (PPE) Architecture

Do not treat PPE as a mere checklist; it is a layered defense system.

  • Primary Dermal Protection: Double-gloving with standard nitrile gloves is required. Causality: The outer glove acts as the primary sacrificial barrier against chemical contact, while the inner glove maintains a pristine barrier during outer glove removal, preventing secondary skin contamination.

  • Ocular Protection: ANSI Z87.1-certified indirect-vent safety goggles. Causality: Standard safety glasses with side shields are insufficient because they do not seal against airborne H335-classified particulates.

  • Body Protection: A flame-resistant, fully buttoned lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and ensure a tight seal with the gloves.

Experimental Methodology: Preparation of 2.5 mM NMSB Ethanolic Solution

This protocol is optimized for preparing NMSB solutions commonly used in SERS and plasmonic catalysis assays[1].

Step 1: Pre-Operation Verification Verify that the chemical fume hood has a face velocity of at least 100 ft/min. Causality: A self-validating safety system begins with environmental control; insufficient airflow risks particulate escape. Don all required PPE.

Step 2: Precision Weighing Using an analytical balance located inside the fume hood or a dedicated vented balance enclosure, weigh 4.18 mg of NMSB. Causality: Weighing is the highest-risk step for aerosolization. Performing this inside a vented enclosure captures any dispersed H335 particulates before they reach the operator's breathing zone.

Step 3: Solubilization Transfer the powder to a 20 mL amber glass vial and add 10 mL of absolute ethanol. Causality: NMSB is utilized for its optical properties in electron transfer applications[3]. Amber glass mitigates unintended photo-degradation from ambient laboratory lighting prior to controlled plasmonic excitation.

Step 4: Homogenization and Decontamination Seal the vial with a PTFE-lined cap and sonicate for 5 minutes until complete dissolution is achieved. Wipe down the balance, spatulas, and hood surface with ethanol-soaked, lint-free wipes.

Operational Workflow and Spill Response Logic

The following diagram visualizes the logical flow of NMSB handling, ensuring that every operational path terminates in a safe, controlled state.

G Start NMSB Handling Workflow PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Min. 100 fpm face velocity) PPE->FumeHood Prep Prepare NMSB Solution (e.g., 2.5 mM in Ethanol) FumeHood->Prep Spill Spill Occurs? Prep->Spill Clean Neutralize & Absorb (Damp Pad Containment) Spill->Clean Yes Experiment Execute Plasmonic/SERS Assay Spill->Experiment No Dispose Segregate Waste (Hazardous Organics) Clean->Dispose Experiment->Dispose

Figure 1: Safe operational workflow and spill response logic for NMSB handling.

Spill Response and Disposal Plan

A spill invalidates standard operating conditions. Immediate, calculated action is required to restore containment.

Step 1: Isolation and Assessment Evacuate the immediate vicinity. If the spill is inside the fume hood, pull the sash down to the minimum operational height to maximize exhaust velocity.

Step 2: Damp Containment (Critical Step) Cover the spilled NMSB powder with absorbent pads dampened with water or ethanol. Causality: Dry sweeping is strictly prohibited. Mechanical agitation of dry NMSB will aerosolize the powder, exponentially increasing the risk of ocular (H319) and respiratory (H335) exposure[2]. Dampening suppresses dust generation.

Step 3: Mechanical Collection Using a non-sparking scoop, carefully transfer the dampened mass into a compatible, sealable hazardous waste container (e.g., high-density polyethylene).

Step 4: Waste Segregation Label the container clearly as "Hazardous Solid Waste - Toxic/Irritant (N-Methyl-4-sulfanylbenzamide)". Do not mix NMSB waste with strong oxidizing agents, as thioether/mercapto groups can react violently. Dispose of via your institution's certified hazardous waste management program.

References

  • Title: N-methyl-4-sulfanylbenzamide | C8H9NOS | CID 12131901 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amide-containing model compounds used in this study (Plasmon-driven chemical conversion) Source: ResearchGate URL: [Link]

Sources

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